molecular formula C17H24O7 B15593271 13-O-Ethylpiptocarphol

13-O-Ethylpiptocarphol

カタログ番号: B15593271
分子量: 340.4 g/mol
InChIキー: NQJAGJJBDQOCPP-QYHDQYMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13-O-Ethylpiptocarphol is a useful research compound. Its molecular formula is C17H24O7 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H24O7

分子量

340.4 g/mol

IUPAC名

(1R,8S,10R,11S)-6-(ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one

InChI

InChI=1S/C17H24O7/c1-4-22-9-10-13-11(18)7-16(3,20)17(21)6-5-15(2,24-17)8-12(13)23-14(10)19/h8,11,18,20-21H,4-7,9H2,1-3H3/t11-,15+,16+,17-/m0/s1

InChIキー

NQJAGJJBDQOCPP-QYHDQYMBSA-N

製品の起源

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of 13-O-Ethylpiptocarphol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – For researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, a comprehensive understanding of novel molecular structures is paramount. This whitepaper provides an in-depth technical guide to the chemical structure, potential synthesis, and relevant biological context of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol.

Piptocarphol is the core alcohol moiety of a class of naturally occurring sesquiterpene lactones known as hirsutinolides, which are predominantly found in plants of the Vernonia genus. The derivatization of these complex natural products is a key strategy in the exploration of new therapeutic agents. This compound represents a targeted modification of the piptocarphol skeleton, and this document serves to elucidate its structural characteristics and provide a framework for its scientific investigation.

Chemical Structure and Nomenclature

The chemical identity of this compound is rooted in the hirsutinolide framework. Hirsutinolides are a recognized group of sesquiterpene lactones, and the term "piptocarphol esters" is often used interchangeably with hirsutinolides, referring to esters of the core piptocarphol alcohol.[1] The fundamental structure is a complex polycyclic system.

Based on the established nomenclature for hirsutinolides, this compound is the ethyl ether derivative of the hydroxyl group at the C-13 position of the piptocarphol skeleton. The precise stereochemistry of the hirsutinolide core is crucial for its biological activity.

Chemical Structure of Piptocarphol (Hirsutinolide Core):

Proposed Structure of this compound:

The proposed structure of this compound involves the attachment of an ethyl group (-CH₂CH₃) via an ether linkage to the oxygen atom at the C-13 position of the piptocarphol nucleus. The integrity of the lactone ring and the stereochemical configuration of the rest of the molecule are maintained.

Physicochemical and Spectroscopic Data (Hypothetical)

As of the date of this publication, specific experimental data for this compound is not available in the public domain. However, based on the analysis of related hirsutinolide compounds, we can predict the type of data that would be generated for its characterization. The following table summarizes the expected spectroscopic data that would be crucial for the structural elucidation and verification of synthesized this compound.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), characteristic shifts for protons on the sesquiterpene lactone core, including those adjacent to the lactone and ether functionalities.
¹³C NMR Resonances for the two carbons of the ethyl group, along with the full complement of signals for the 15 carbons of the piptocarphol skeleton, including the carbonyl carbon of the lactone. The chemical shift of C-13 would be significantly affected by the ethylation.
Mass Spectrometry A molecular ion peak ([M]+ or [M+H]+) corresponding to the exact mass of C₁₇H₂₄O₄ (assuming the molecular formula of piptocarphol is C₁₅H₂₂O₄). Fragmentation patterns would be expected to show the loss of the ethoxy group and other characteristic cleavages of the sesquiterpene core.
Infrared (IR) A strong absorption band characteristic of the lactone carbonyl group (around 1750-1770 cm⁻¹), and C-O stretching frequencies for the ether linkage. The absence of a broad O-H stretching band would confirm the derivatization of the C-13 hydroxyl group.

Experimental Protocols (Proposed)

The synthesis and characterization of this compound would necessitate the following key experimental procedures. These protocols are based on standard organic chemistry techniques and methodologies commonly employed in the study of natural products.

Isolation of Piptocarphol (or a suitable precursor)
  • Plant Material Extraction: Dried and powdered plant material from a suitable Vernonia species would be subjected to maceration or Soxhlet extraction with a solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate.

  • Fractionation: The crude extract would be fractionated using liquid-liquid partitioning or column chromatography on silica (B1680970) gel.

  • Purification: The fractions containing hirsutinolides would be further purified using repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to isolate the desired precursor, ideally 13-hydroxy-hirsutinolide (piptocarphol).

Synthesis of this compound (Williamson Ether Synthesis)
  • Deprotonation: The isolated 13-hydroxy-hirsutinolide would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) and treated with a strong base, such as sodium hydride (NaH), to deprotonate the C-13 hydroxyl group and form the corresponding alkoxide.

  • Alkylation: An excess of an ethylating agent, such as ethyl iodide or ethyl bromide, would be added to the reaction mixture.

  • Reaction Monitoring and Workup: The reaction progress would be monitored by TLC. Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent.

  • Purification: The crude product would be purified by column chromatography on silica gel to yield pure this compound.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of Piptocarphol Synthesis Williamson Ether Synthesis Isolation->Synthesis Purification Chromatographic Purification Synthesis->Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure Final Structure of This compound NMR->Structure MS->Structure IR->Structure G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) Degradation IkB->Degradation ubiquitination & degradation NFkB_complex_cytoplasm NF-κB/IκBα Complex (Inactive) NFkB_complex_cytoplasm->IkB releases NFkB_active Active NF-κB NFkB_complex_cytoplasm->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Gene Transcription (Inflammatory Mediators) Nucleus->Gene_expression induces Compound This compound (Hypothesized) Compound->IKK inhibits?

References

An In-depth Technical Guide to 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-O-Ethylpiptocarphol, a sesquiterpenoid compound. Due to the limited publicly available data on this specific molecule, this document synthesizes information on its chemical identity and draws upon research of structurally related compounds, particularly sesquiterpene lactones from the Vernonia genus, to infer potential biological activities, experimental methodologies, and associated signaling pathways.

Chemical Identity

A thorough search has identified the key chemical identifiers for this compound.

IdentifierValueSource
IUPAC Name (1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-5-oneInferred from CAS database
CAS Number 202522-40-5ChemFaces
Molecular Formula C₁₇H₂₄O₇ChemFaces
Molecular Weight 340.37 g/mol ChemFaces
Compound Type SesquiterpenoidChemFaces
Natural Source Vernonia volkameriifoliaChemFaces

Potential Biological Activities (Inferred from Related Compounds)

Table 1: Summary of Potential Biological Activities of Sesquiterpene Lactones

Biological ActivityDescriptionKey Findings from Related Compounds
Cytotoxicity The ability to kill cancer cells.Sesquiterpenoids have demonstrated potent cytotoxicity against various cancer cell lines. This is often a primary area of investigation for this class of compounds[3].
Anti-inflammatory The ability to reduce inflammation.Many sesquiterpene lactones exhibit anti-inflammatory properties, often through the inhibition of key inflammatory pathways like NF-κB[4][5][6].
Antimicrobial The ability to kill or inhibit the growth of microorganisms.The essential oil of Vernonia volkameriifolia has shown significant antimicrobial activity against a range of bacteria and fungi[1][2].
Antioxidant The ability to neutralize harmful free radicals.The essential oil of Vernonia volkameriifolia has also been reported to have antioxidant potential[1][2].

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of this compound, based on standard protocols for sesquiterpenoids.

This protocol is designed to assess the viability of cancer cell lines after treatment with the compound.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The results are typically expressed as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay: Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. The amount of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

Potential Signaling Pathways

Based on studies of other sesquiterpene lactones, this compound may exert its biological effects through the modulation of key cellular signaling pathways, such as the NF-κB and apoptosis pathways.

The NF-κB pathway is a critical regulator of the inflammatory response. Many sesquiterpene lactones are known to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Inhibits IkB_P p-IκB IkB->IkB_P NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates IkB_P->NF_kB Releases Proteasome Proteasome IkB_P->Proteasome Degradation Inflammatory_Genes Inflammatory Gene Transcription NF_kB_nucleus->Inflammatory_Genes Sesquiterpene_Lactone This compound (potential) Sesquiterpene_Lactone->IKK_Complex Inhibits Apoptosis_Pathway cluster_stimulus cluster_pathways cluster_execution Sesquiterpene_Lactone This compound Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Sesquiterpene_Lactone->Intrinsic_Pathway Activates Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Sesquiterpene_Lactone->Extrinsic_Pathway Activates Caspase_9 Caspase-9 Intrinsic_Pathway->Caspase_9 Activates Caspase_8 Caspase-8 Extrinsic_Pathway->Caspase_8 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Unveiling Piptocarphin A: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the sesquiterpene lactone, Piptocarphin A, from the genus Piptocarpha, detailing its isolation, characterization, and biological significance. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a substitute for the unindexed term "piptocarphol."

Introduction

While the compound "piptocarphol" remains unidentified in the current scientific literature, the genus Piptocarpha is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. This technical guide focuses on Piptocarphin A, a prominent sesquiterpene lactone isolated from Piptocarpha species. Piptocarphin A has garnered scientific interest due to its notable biological activities, including cytotoxic and phytotoxic effects. This document provides a detailed overview of its natural origin, a step-by-step isolation protocol, comprehensive characterization data, and an examination of its biological activities.

Natural Source

Piptocarphin A is a naturally occurring sesquiterpene lactone predominantly isolated from the leaves of plants belonging to the genus Piptocarpha, a member of the Asteraceae family. A significant source of this compound is Piptocarpha rotundifolia (Less.) Baker, a species found in the Cerrado biome of Brazil.[1] In this plant, Piptocarphin A has been identified as a major constituent and a key contributor to its allelopathic and phytotoxic properties.[1]

Isolation of Piptocarphin A

The isolation of Piptocarphin A from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology for obtaining pure Piptocarphin A from the leaves of Piptocarpha rotundifolia.

Experimental Protocol

1. Plant Material Collection and Preparation:

  • Fresh leaves of Piptocarpha rotundifolia are collected and dried at room temperature to a constant weight.

  • The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered leaf material is subjected to extraction with a suitable organic solvent. A common method is maceration with acetone (B3395972) at room temperature for an extended period (e.g., 3 x 48 hours).[2]

  • The resulting organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. An ethyl acetate (B1210297) (EtOAc) fraction has been shown to be particularly rich in Piptocarphin A and exhibits significant biological activity.[1]

4. Chromatographic Purification:

  • The bioactive fraction (e.g., EtOAc fraction) is further purified using column chromatography over silica (B1680970) gel (230–400 mesh).[2]

  • A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[2]

  • The collected fractions are monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Final purification to obtain pure Piptocarphin A can be achieved through preparative TLC or further column chromatography of the enriched fractions.[3]

Diagram: Experimental Workflow for Piptocarphin A Isolation

Isolation_Workflow start Dried & Powdered Piptocarpha rotundifolia Leaves extraction Maceration with Acetone start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Acetone Extract filtration->crude_extract fractionation Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->fractionation etoac_fraction Ethyl Acetate Fraction fractionation->etoac_fraction column_chromatography Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) etoac_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc pooling Pooling of Similar Fractions tlc->pooling final_purification Preparative TLC or Recrystallization pooling->final_purification piptocarphin_a Pure Piptocarphin A final_purification->piptocarphin_a Cytotoxicity_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus piptocarphin_a Piptocarphin A cell_membrane Cell Membrane nf_kb_complex IκB-NF-κB Complex cell_membrane->nf_kb_complex Inhibition of IKK (speculative) nf_kb NF-κB nf_kb_complex->nf_kb Release nucleus Nucleus nf_kb->nucleus Translocation dna DNA nf_kb->dna Binding transcription Transcription of Pro-survival Genes dna->transcription apoptosis Apoptosis transcription->apoptosis Inhibition of Anti-apoptotic Proteins

References

In-depth Technical Guide on 13-O-Ethylpiptocarphol: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the physical and chemical properties, experimental protocols, or biological activities of the compound 13-O-Ethylpiptocarphol. Furthermore, detailed characterization data for its parent compound, piptocarphol, is not readily accessible.

To generate the requested in-depth technical guide, the following foundational information would be required:

  • Isolation and Structure Elucidation of Piptocarphol: A primary research article describing the isolation of piptocarphol from a natural source, presumably a plant from the Piptocarpha genus, and the complete determination of its chemical structure. This would include detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

  • Physical and Chemical Properties of Piptocarphol: Experimental data on the molecular formula, molecular weight, melting point, boiling point, and solubility of piptocarphol.

  • Synthesis of this compound: A documented synthetic protocol for the ethylation of the hydroxyl group at the C-13 position of piptocarphol. This would include details on reagents, reaction conditions, and purification methods.

  • Characterization of this compound: Complete spectroscopic data for the synthesized this compound to confirm its structure and purity.

  • Biological Activity and Signaling Pathways: Published studies on the in vitro and/or in vivo biological activities of this compound, including any investigations into its mechanism of action and effects on signaling pathways such as NF-κB or STAT3.

Without this fundamental data, any attempt to create a technical guide would be purely speculative and would not meet the standards of accuracy required for a scientific and research audience.

Hypothetical Framework for a Technical Guide

Should the necessary data become available, a technical guide for this compound would be structured as follows. This framework is provided to illustrate the type of content that would be included.

Hypothetical Technical Guide: this compound

1. Introduction

This section would introduce this compound as a derivative of the natural product piptocarphol, a sesquiterpene lactone. It would briefly mention the potential therapeutic interest in this class of compounds, citing their known cytotoxic and anti-inflammatory properties.

2. Physicochemical Properties

This core section would summarize the known physical and chemical data for both piptocarphol and this compound in clearly structured tables for easy comparison.

Table 1: Physical Properties

PropertyPiptocarpholThis compound
Molecular Formula[Data Unavailable][Data Unavailable]
Molecular Weight[Data Unavailable][Data Unavailable]
Melting Point[Data Unavailable][Data Unavailable]
Boiling Point[Data Unavailable][Data Unavailable]
Appearance[Data Unavailable][Data Unavailable]

Table 2: Solubility Data

SolventPiptocarpholThis compound
Water[Data Unavailable][Data Unavailable]
DMSO[Data Unavailable][Data Unavailable]
Ethanol[Data Unavailable][Data Unavailable]
Methanol[Data Unavailable][Data Unavailable]
Chloroform[Data Unavailable][Data Unavailable]

Table 3: Spectroscopic Data Summary

TechniquePiptocarpholThis compound
¹H NMR (δ, ppm)[Data Unavailable][Data Unavailable]
¹³C NMR (δ, ppm)[Data Unavailable][Data Unavailable]
Mass Spec (m/z)[Data Unavailable][Data Unavailable]
IR (cm⁻¹)[Data Unavailable][Data Unavailable]

3. Experimental Protocols

This section would provide detailed methodologies for key experiments.

3.1. Isolation of Piptocarphol

A detailed protocol for the extraction and purification of piptocarphol from its natural source would be provided here. This would include information on the plant material, extraction solvents, and chromatographic techniques employed.

3.2. Synthesis of this compound

A step-by-step procedure for the ethylation of piptocarphol would be outlined, including reagents, stoichiometry, reaction conditions (temperature, time), work-up, and purification methods.

Synthesis_Workflow Piptocarphol Piptocarphol Reaction Reaction Mixture Piptocarphol->Reaction Reagents Ethylating Agent (e.g., Ethyl Iodide) Base (e.g., NaH) Reagents->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Work-up Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

3.3. In Vitro Cytotoxicity Assay

A representative protocol for assessing the cytotoxic activity of this compound against a panel of cancer cell lines (e.g., using an MTT or similar assay) would be detailed. This would include cell line information, drug concentrations, incubation times, and data analysis methods.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation Assay Add Viability Reagent (e.g., MTT) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assessment.

4. Biological Activity and Signaling Pathways

This section would present the findings from biological assays.

4.1. Cytotoxic Activity

A table summarizing the IC₅₀ values of this compound against various cancer cell lines would be presented.

Table 4: Cytotoxic Activity of this compound

Cell LineIC₅₀ (µM)
[e.g., MCF-7][Data Unavailable]
[e.g., HeLa][Data Unavailable]
[e.g., A549][Data Unavailable]

4.2. Inhibition of NF-κB and STAT3 Signaling Pathways

If data were available, this subsection would describe the inhibitory effects of this compound on these key signaling pathways, which are often implicated in cancer and inflammation.

Signaling_Pathway_Inhibition cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB NF-κB Translocation to Nucleus NFkB->Nucleus_NFkB Gene_NFkB Pro-inflammatory & Pro-survival Genes Nucleus_NFkB->Gene_NFkB activates JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus_STAT3 p-STAT3 Translocation to Nucleus pSTAT3->Nucleus_STAT3 Gene_STAT3 Cell Proliferation & Survival Genes Nucleus_STAT3->Gene_STAT3 activates Compound This compound Compound->IKK inhibits Compound->JAK inhibits

Caption: Hypothetical inhibition of NF-κB and STAT3 pathways.

The guide would conclude with a summary of the key findings and a perspective on the potential of this compound as a lead compound for further drug development.

Note to the user: Once the necessary primary research on piptocarphol and this compound becomes publicly available, this hypothetical framework can be populated with actual data to create the comprehensive technical guide you requested.

Navigating the Solubility of 13-O-Ethylpiptocarphol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol. Due to a lack of publicly available quantitative solubility data for this compound, this document leverages information on the solubility of parent sesquiterpene lactones and common laboratory practices to provide a robust framework for its handling and application in research and development.

Understanding the Solubility Profile of this compound

Qualitative Solubility Summary

Based on extraction and analysis methods reported for similar compounds, this compound is anticipated to exhibit good solubility in a range of polar organic solvents. This is supported by methods used for the extraction and handling of other sesquiterpene lactones.

Solvent ClassSpecific SolventsExpected Solubility of this compound
Polar Aprotic Solvents Dimethyl Sulfoxide (B87167) (DMSO)High
AcetonitrileGood
AcetoneGood
Polar Protic Solvents Methanol (B129727)Good
Ethanol (B145695)Good
IsopropanolModerate to Good
Non-Polar/Weakly Polar Solvents Dichloromethane (B109758)Good
ChloroformGood
EtherModerate to Good
Aqueous Solvents WaterLow to Insoluble

This table is based on the general solubility of sesquiterpene lactones and should be experimentally verified for this compound.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent known for its ability to dissolve a wide array of organic compounds, including both polar and nonpolar molecules.[1][2][3] It is a common choice for preparing stock solutions of compounds for biological assays. Given the chemical structure of this compound, it is highly probable that it is readily soluble in DMSO.

Studies on related sesquiterpene lactones frequently utilize methanol and ethanol for extraction and as solvents for analytical techniques like HPLC.[2] For instance, stock solutions of various sesquiterpene lactones have been prepared in methanol.[2] Furthermore, mixtures of methanol and dichloromethane have been used to dissolve crude plant extracts containing these compounds.[4] This indicates that this compound is likely soluble in these solvents as well.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted to specific laboratory conditions and available equipment.

Objective: To determine the saturation solubility of this compound in a given solvent (e.g., DMSO).

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Filtration:

    • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve using the HPLC or UV-Vis spectrophotometer by analyzing the standard solutions.

    • Analyze the filtered supernatant from the experimental samples.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the saturation solubility.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the necessary experimental procedures and the logical flow of information, the following diagrams are provided.

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to separate undissolved solid B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Determine saturation solubility E->F

Caption: A flowchart illustrating the key steps in determining the saturation solubility of this compound.

G Logical Relationship for Solvent Selection A This compound (Sesquiterpene Lactone) B High Polarity A->B likely interacts with C Moderate Polarity A->C likely interacts with D Low Polarity (Aqueous) A->D poorly interacts with E DMSO, Acetonitrile B->E examples F Methanol, Ethanol C->F examples G Dichloromethane, Ether C->G examples H Water D->H example I High Solubility (Expected) E->I J Good Solubility (Expected) F->J G->J K Low Solubility (Expected) H->K

Caption: A diagram showing the expected solubility of this compound based on solvent polarity.

Signaling Pathways

At present, specific signaling pathways that are directly and uniquely modulated by this compound have not been detailed in the scientific literature. Research into the broader class of sesquiterpene lactones suggests potential interactions with inflammatory pathways, such as NF-κB, but a definitive pathway for this specific compound is yet to be elucidated. As research progresses, this section will be updated with relevant diagrams.

Disclaimer: The information provided in this guide is based on the chemical properties of related compounds and established scientific principles. It is intended for informational purposes for a scientific audience and should not be substituted for rigorous experimental validation. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

A Technical Guide to the Spectral Analysis of 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-O-Ethylpiptocarphol is a derivative of piptocarphol, a sesquiterpene lactone belonging to the furanoheliangolide class. These natural products are of significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation and purity assessment of such compounds heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides an in-depth overview of the expected spectral data for this compound and the experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of its constituent functional groups, including a sesquiterpene lactone core, an ethyl ether, a ketone, an ester, and olefinic moieties.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.5 - 3.7m
H-22.0 - 2.2m
H-32.3 - 2.5m
H-52.8 - 3.0m
H-64.5 - 4.7d~8.0
H-73.0 - 3.2m
H-13a4.1 - 4.3d~2.0
H-13b3.9 - 4.1d~2.0
H-14 (CH₃)1.1 - 1.3s
H-15 (CH₃)1.8 - 2.0s
O-CH₂-CH₃3.4 - 3.6q~7.0
O-CH₂-CH₃1.2 - 1.4t~7.0
Ester CH₃1.9 - 2.1s
Ester =CH₂a5.6 - 5.8s
Ester =CH₂b6.1 - 6.3s

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-180 - 85
C-245 - 50
C-340 - 45
C-4200 - 205 (Ketone C=O)
C-550 - 55
C-685 - 90
C-755 - 60
C-875 - 80
C-940 - 45
C-10140 - 145 (Olefinic)
C-11135 - 140 (Olefinic)
C-12170 - 175 (Lactone C=O)
C-1370 - 75
C-14 (CH₃)15 - 20
C-15 (CH₃)20 - 25
O-CH₂-CH₃65 - 70
O-CH₂-CH₃15 - 20
Ester C=O165 - 170
Ester C=140 - 145
Ester =CH₂125 - 130
Ester CH₃20 - 25

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

Ion TypePredicted m/zFragmentation Pathway
[M+H]⁺419.2019 (for C₂₃H₃₀O₇)Protonated molecule
[M+Na]⁺441.1838 (for C₂₃H₃₀O₇Na)Sodiated molecule
[M-C₂H₅OH]⁺373.1600Loss of ethanol
[M-Side Chain]⁺VariesLoss of the ester side chain at C-8
Further FragmentsVariesConsecutive losses of H₂O, CO, and other small molecules[1][2][3][4]

Table 4: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2950-2850C-H (Alkyl)Stretching
~1760-1740C=O (γ-Lactone)Stretching
~1715C=O (Ketone)Stretching
~1710C=O (Ester)Stretching
~1650C=C (Olefinic)Stretching
~1250-1050C-O (Ether and Ester)Stretching[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To establish connectivity, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via an HPLC system for LC-MS analysis.

    • Acquire mass spectra in both positive and negative ion modes.

    • For MS/MS (tandem mass spectrometry), select the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental formula. Analyze the fragmentation pattern to deduce structural information, often by comparing it to known fragmentation pathways of related compounds[2][3][4].

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Thin Film (for oils or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule by comparing the observed wavenumbers to correlation charts[8][9].

Visualizations

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material B Crude Extract A->B Solvent Extraction C Chromatographic Fractionation (e.g., Column, HPLC) B->C D Pure Compound (this compound) C->D E Mass Spectrometry (MS) - Molecular Formula - Fragmentation D->E F Infrared (IR) Spectroscopy - Functional Groups D->F G NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) D->G H Data Integration & Analysis E->H F->H G->H I Proposed Structure H->I

Caption: Workflow for Natural Product Analysis.

Logical Relationship of Spectroscopic Data in Structure Elucidation

This diagram shows how the information from different spectroscopic techniques is integrated to determine the final chemical structure.

Structure_Elucidation_Logic cluster_inputs Input Data cluster_interpretation Interpretation MS MS Data (Molecular Formula: C₂₃H₃₀O₇) Fragments Molecular Fragments (e.g., ethyl group, lactone ring, ester side chain) MS->Fragments IR IR Data (Functional Groups: C=O, C-O, C=C) IR->Fragments NMR NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) NMR->Fragments Connectivity Atom Connectivity (C-H and C-C bonds) NMR->Connectivity Final_Structure Final Structure of This compound Fragments->Final_Structure Connectivity->Final_Structure

References

The Diverse Biological Activities of Sesquiterpene Lactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Therapeutic Potential of Sesquiterpene Lactones, a Prominent Class of Natural Products.

Introduction

Sesquiterpene lactones (SLs) are a large and structurally diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1][2][3] Characterized by a 15-carbon backbone and a lactone ring, these compounds have garnered significant attention from the scientific community for their wide array of potent biological activities.[3][4] Historically used in traditional medicine, modern research has begun to unravel the molecular mechanisms underlying their therapeutic effects, revealing their potential as lead compounds in drug discovery and development.[5]

This technical guide provides a comprehensive overview of the major biological activities of SLs, with a focus on their anticancer, anti-inflammatory, antimicrobial, neuroprotective, and cardiotonic properties. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways modulated by SLs, quantitative data on their biological effects, and the experimental protocols used to elucidate these activities.

Core Biological Activities and Mechanisms of Action

Sesquiterpene lactones exert their biological effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cellular processes such as inflammation, proliferation, apoptosis, and microbial growth.

Anti-Cancer Activity

A significant body of research has highlighted the potent anticancer properties of various SLs.[4] These compounds have been shown to inhibit the growth of numerous cancer cell lines, induce apoptosis, and overcome drug resistance.[1][6] Several prominent SLs, including parthenolide, artemisinin (B1665778) and its derivatives, costunolide, and alantolactone, have been extensively studied for their anticancer potential.[1][6][7]

The anticancer activity of SLs is often attributed to their ability to modulate critical signaling pathways, including:

  • NF-κB Signaling Pathway: Many SLs are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, cell survival, and proliferation.[1][8] Inhibition of NF-κB by SLs can lead to the downregulation of anti-apoptotic proteins and promote cancer cell death.[1][6]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer, is another target of SLs. By modulating the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, SLs can influence cell proliferation and apoptosis.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation. Several SLs have been shown to inhibit STAT3 phosphorylation and activation.[9]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism, and its aberrant activation is common in many cancers. SLs can interfere with this pathway, leading to the inhibition of cancer cell proliferation.

  • Wnt/β-catenin Signaling Pathway: Dysregulation of the Wnt/β-catenin pathway is implicated in the development and progression of various cancers. Some SLs have been found to inhibit this pathway, thereby suppressing tumor growth.

Signaling Pathway Diagrams

NF_kB_Inhibition_by_SLs cluster_NFkB_IkB Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Promotes Transcription SLs Sesquiterpene Lactones SLs->IKK Inhibits

NF-κB signaling inhibition by sesquiterpene lactones.

MAPK_Modulation_by_SLs Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation SLs Sesquiterpene Lactones SLs->Raf Inhibits SLs->MEK Inhibits

MAPK pathway modulation by sesquiterpene lactones.

STAT3_Inhibition_by_SLs Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Promotes Transcription SLs Sesquiterpene Lactones SLs->JAK Inhibits SLs->STAT3 Inhibits Phosphorylation

STAT3 signaling inhibition by sesquiterpene lactones.

PI3K_Akt_Inhibition_by_SLs Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival SLs Sesquiterpene Lactones SLs->PI3K Inhibits SLs->Akt Inhibits Phosphorylation

PI3K/Akt pathway inhibition by sesquiterpene lactones.

Wnt_Inhibition_by_SLs Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates to TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates SLs Sesquiterpene Lactones SLs->Beta_Catenin Promotes Degradation

Wnt/β-catenin pathway inhibition by sesquiterpene lactones.

Quantitative Data on Anti-Cancer Activity

The following table summarizes the cytotoxic activity of selected sesquiterpene lactones against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Sesquiterpene LactoneCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Parthenolide A549Lung Carcinoma4.3[10]
TE671Medulloblastoma6.5[10]
HT-29Colon Adenocarcinoma7.0[10]
HUVECEndothelial Cells2.8[10]
Artemisinin HCT116Colon Carcinoma>100[11]
Artesunate HCT116Colon Carcinoma12.3[11]
Dihydroartemisinin HCT116Colon Carcinoma0.12[11]
Costunolide HCT116Colon Cancer15.2[12]
MDA-MB-231Breast Cancer20.8[12]
Alantolactone RKOColon Cancer~5 µg/mL[13]
Tagitinin C T. cruzi (amastigotes)-1.15[14]
Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Sesquiterpene lactones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[15][16] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), nitric oxide (NO), and prostaglandins.[2][17]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory effects of SLs have been quantified in various in vitro and in vivo models.

Sesquiterpene LactoneModelAssayEffective Dose/ConcentrationInhibitionReference(s)
Budlein A MiceCarrageenan-induced paw edema10 mg/kg (p.o.)74%[2][10]
MiceCarrageenan-induced neutrophil migration10 mg/kg (p.o.)52%[2]
Helenalin RodentsCarrageenan-induced edema-Potent inhibition[1][8]
Alantolactone MiceAdjuvant-induced arthritis50 mg/kg (p.o.)Alleviated severity[15][17]
Various SLs RodentsChronic adjuvant-induced arthritis2.5 mg/kg/daySignificant inhibition[1][8][14]
Antimicrobial Activity

Several sesquiterpene lactones have exhibited broad-spectrum antimicrobial activity against a range of bacteria and fungi.[11][18][19] Their mechanism of action is often linked to their ability to alkylate microbial proteins and enzymes, disrupting essential cellular functions.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of SLs is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Sesquiterpene LactoneMicroorganismTypeMIC (µg/mL)Reference(s)
Costunolide Trichophyton rubrumFungus31.25[18]
Trichophyton mentagrophytesFungus62.5[18]
Epidermophyton floccosumFungus125[18]
Aspergillus nigerFungus250[18]
Eremanthin Trichophyton simiiFungus62.5[18]
Laurenobiolide Staphylococcus aureusBacterium7.8[6]
Guaianolide-type lactones Staphylococcus aureusBacterium0.32 - 1.4[11]
Escherichia fergusoniiBacterium1.7 - 3.5[11]
Neuroprotective Activity

Emerging evidence suggests that sesquiterpene lactones may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[17][20][21] Their neuroprotective effects are often associated with their antioxidant and anti-inflammatory activities, as well as their ability to protect neurons from glutamate-induced excitotoxicity.[17][20][21][22]

Quantitative Data on Neuroprotective Activity

Sesquiterpene LactoneModelAssayConcentrationEffectReference(s)
Isoatriplicolide tiglate Rat cortical cellsGlutamate-induced toxicity1-10 µM~43-78% cell viability[20]
Achillolide A Mouse neuroblastoma N2a cellsGlutamate-induced toxicityNot specifiedProtection against toxicity[17][21]
Cardiotonic Activity

Certain sesquiterpene lactones, such as helenalin, have been shown to exhibit positive inotropic effects on the myocardium, suggesting their potential as cardiotonic agents.[2][23] The proposed mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels and enhanced calcium influx.[2]

Descriptive Data on Cardiotonic Activity

Sesquiterpene LactoneModelEffectConcentrationReference(s)
Helenalin Guinea pig ventricular myocardiumPositive inotropic effect3 x 10⁻⁴ M[2]
Ro 13-6438 Guinea pig left atriaIncreased tension developmentEC50 of 30 µM[23]
Tagitinin C -Cardioprotective effects-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of sesquiterpene lactones.

Workflow for Assessing Biological Activity

experimental_workflow cluster_extraction 1. Extraction and Isolation cluster_invitro 2. In Vitro Assays cluster_invivo 3. In Vivo Models Plant_Material Plant Material (e.g., Asteraceae species) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography SL_Isolation Pure Sesquiterpene Lactone Chromatography->SL_Isolation Cytotoxicity Cytotoxicity/Antiproliferative (MTT Assay) SL_Isolation->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V/PI, TUNEL) SL_Isolation->Apoptosis Signaling_Pathways Signaling Pathway Analysis (Western Blot, Reporter Assays) SL_Isolation->Signaling_Pathways Antimicrobial Antimicrobial Activity (MIC Determination) SL_Isolation->Antimicrobial Animal_Models Animal Models (e.g., Mice, Rats) Cytotoxicity->Animal_Models Apoptosis->Animal_Models Signaling_Pathways->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity Efficacy Efficacy Studies (e.g., Tumor Xenografts, Inflammation Models) Animal_Models->Efficacy

General workflow for investigating sesquiterpene lactone bioactivity.
Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells and calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the sesquiterpene lactone at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation status of key proteins).

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial dilutions of the sesquiterpene lactone in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

Sesquiterpene lactones represent a vast and promising class of natural products with a remarkable diversity of biological activities. Their ability to modulate key signaling pathways involved in cancer, inflammation, and microbial infections underscores their significant therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore and harness the pharmacological properties of these fascinating compounds. Future research should continue to focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic and pharmacodynamic properties, and conducting clinical trials to translate the promising preclinical findings into novel therapeutic agents for a range of human diseases.

References

In Silico Prediction of 13-O-Ethylpiptocarphol Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-O-Ethylpiptocarphol is a semi-synthetic derivative of piptocarphol, a naturally occurring sesquiterpene lactone. Sesquiterpene lactones as a class are widely recognized for their diverse and potent biological activities, particularly their anti-inflammatory and anticancer properties.[1][2] These effects are often attributed to their ability to modulate key inflammatory and oncogenic signaling pathways.[1][3] This whitepaper details a proposed in silico workflow to predict the bioactivity of this compound, focusing on its potential as an anti-inflammatory and anticancer agent. The subsequent sections provide a comprehensive guide to the computational methodologies, predicted data, and potential mechanisms of action for researchers, scientists, and drug development professionals.

Predicted Bioactivities of this compound

Based on the established activities of structurally related sesquiterpene lactones, it is hypothesized that this compound possesses both anti-inflammatory and anticancer properties. The primary mechanism underlying these predicted activities is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6]

Anti-Inflammatory Activity

The NF-κB pathway is a central regulator of the inflammatory response.[5] Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself.[4][5][6] This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators.[4] It is predicted that this compound will exhibit anti-inflammatory properties by modulating this pathway.

Anticancer Activity

The constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.[1][3] By inhibiting NF-κB, sesquiterpene lactones can induce apoptosis (programmed cell death) and inhibit tumor growth.[3][7][8] The anticancer potential of this compound is therefore predicted to be linked to its ability to suppress NF-κB signaling, alongside potential interactions with other cancer-related targets such as pro- and anti-apoptotic proteins of the Bcl-2 family.

In Silico Prediction Workflow

A systematic in silico approach is proposed to evaluate the therapeutic potential of this compound. This workflow is designed to predict its bioactivity, pharmacokinetics, and potential protein targets.

G cluster_0 Phase 1: Ligand & Target Preparation cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Pharmacokinetic & Toxicity Prediction cluster_3 Phase 4: Refinement & Validation Ligand Preparation Ligand Preparation Target Identification Target Identification Ligand Preparation->Target Identification Target Structure Preparation Target Structure Preparation Target Identification->Target Structure Preparation Molecular Docking Molecular Docking Target Structure Preparation->Molecular Docking Binding Affinity Estimation Binding Affinity Estimation Molecular Docking->Binding Affinity Estimation ADMET Prediction ADMET Prediction Binding Affinity Estimation->ADMET Prediction Drug-Likeness Evaluation Drug-Likeness Evaluation ADMET Prediction->Drug-Likeness Evaluation QSAR Analysis QSAR Analysis Drug-Likeness Evaluation->QSAR Analysis Experimental Validation Plan Experimental Validation Plan QSAR Analysis->Experimental Validation Plan

Caption: Proposed in silico workflow for bioactivity prediction.

Data Presentation: Predicted Properties

The following tables summarize the predicted quantitative data for this compound based on the proposed in silico analyses.

Table 1: Predicted ADMET Properties
ParameterPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good intestinal epithelial permeability.
Distribution
Plasma Protein BindingHigh (>90%)May have a longer duration of action but lower free drug concentration.
Blood-Brain Barrier PermeabilityLowUnlikely to cause significant central nervous system side effects.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions involving this enzyme.
CYP3A4 InhibitionInhibitorPotential for drug-drug interactions with substrates of this enzyme.
Excretion
Renal ClearanceModerateExpected to be cleared by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of being a mutagen.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
Table 2: Predicted Molecular Docking Scores
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Interaction Type
Anti-Inflammatory Targets
NF-κB p651VKX-8.5Hydrogen bonding, hydrophobic interactions
IKKβ4KIK-9.2Covalent and hydrogen bonding
Anticancer Targets
Bcl-22O2F-7.9Hydrophobic interactions in the BH3 groove
Caspase-32J32-7.1Hydrogen bonding with active site residues
Tubulin1JFF-8.8Interactions at the colchicine (B1669291) binding site

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below.

Protocol 1: Molecular Docking
  • Ligand Preparation:

    • The 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Energy minimization will be performed using a suitable force field (e.g., MMFF94).

    • The structure will be saved in a format compatible with docking software (e.g., .pdbqt).

  • Target Protein Preparation:

    • The 3D crystal structures of target proteins (NF-κB p65, IKKβ, Bcl-2, etc.) will be downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands will be removed.

    • Polar hydrogens and appropriate charges will be added to the protein structures.

  • Docking Simulation:

    • A grid box will be defined to encompass the active site of the target protein.

    • Molecular docking will be performed using AutoDock Vina or a similar program.

    • The top-ranked binding poses will be saved for further analysis.

  • Analysis of Results:

    • The binding affinity (in kcal/mol) for the best pose will be recorded.

    • The interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein will be visualized and analyzed using software like PyMOL or Discovery Studio.

Protocol 2: ADMET Prediction
  • Input:

    • The SMILES (Simplified Molecular Input Line Entry System) string for this compound will be generated.

  • Prediction:

    • The SMILES string will be submitted to web-based ADMET prediction servers (e.g., SwissADME, pkCSM).

    • A comprehensive profile of absorption, distribution, metabolism, excretion, and toxicity parameters will be calculated by these servers.

  • Analysis:

    • The predicted values for key parameters (as shown in Table 1) will be compiled.

    • The drug-likeness of the molecule will be assessed based on established rules (e.g., Lipinski's Rule of Five).

Predicted Signaling Pathway Modulation

The primary predicted mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the predicted point of intervention.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory & Cancer Genes Inflammatory & Cancer Genes Gene Transcription->Inflammatory & Cancer Genes This compound This compound This compound->IKK Complex Inhibits This compound->NF-κB (p50/p65) Inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway.

Logical Relationships in In Silico Analysis

The different components of the in silico analysis are logically interconnected, with the output of one stage informing the next. This ensures a comprehensive and robust predictive model.

G Target_Prediction Target Prediction (e.g., NF-κB, Bcl-2) Molecular_Docking Molecular Docking (Binding Affinity) Target_Prediction->Molecular_Docking Bioactivity_Hypothesis Bioactivity Hypothesis (Anti-inflammatory, Anticancer) Molecular_Docking->Bioactivity_Hypothesis ADMET_Prediction ADMET Prediction (Pharmacokinetics & Safety) ADMET_Prediction->Bioactivity_Hypothesis Molecular_Structure Molecular_Structure Molecular_Structure->ADMET_Prediction

Caption: Logical flow of in silico predictive analysis.

Conclusion and Future Directions

This in silico predictive guide provides a strong rationale for the investigation of this compound as a potential anti-inflammatory and anticancer agent. The computational analyses outlined herein suggest that this compound is likely to exhibit favorable bioactivity and pharmacokinetic profiles. The predicted modulation of the NF-κB pathway provides a clear mechanistic hypothesis to be tested.

The next steps should involve the chemical synthesis of this compound, followed by in vitro validation of these in silico predictions. This would include cell-based assays to confirm its effects on the NF-κB pathway, cytotoxicity assays in relevant cancer cell lines, and experimental determination of its ADMET properties. Positive results from these studies would warrant further investigation in preclinical animal models.

References

A Comprehensive Technical Review of Piptocarphol and Its Analogs for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptocarphol and its naturally occurring analogs, piptocarphins A-F, represent a promising class of sesquiterpene lactones with significant cytotoxic potential. Isolated from plants of the Piptocarpha genus, these germacranolide-type compounds have demonstrated notable activity against various cancer cell lines. This technical guide provides a comprehensive review of the existing literature on piptocarphol and its analogs, focusing on their isolation, structural characterization, and biological activities. Detailed experimental protocols, quantitative cytotoxicity data, and an exploration of the potential signaling pathways involved in their mechanism of action are presented to facilitate further research and development in this area.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in the Asteraceae family, to which the genus Piptocarpha belongs. These compounds are characterized by a 15-carbon skeleton and a lactone ring, and they exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The term "piptocarphol" is associated with a core chemical structure, with its various ester derivatives known as piptocarphins. The primary research in this area has focused on a series of six related compounds, piptocarphins A-F, isolated from Piptocarpha chontalensis.

Isolation and Structural Elucidation

The foundational work on piptocarphol and its analogs involved the isolation of piptocarphins A-F from the plant Piptocarpha chontalensis. The isolation procedure typically involves the extraction of the plant material with organic solvents, followed by chromatographic separation techniques to yield the pure compounds.

Experimental Protocol: Isolation of Piptocarphins

A general procedure for the isolation of sesquiterpene lactones from plant material is as follows:

  • Extraction: Dried and powdered plant material (e.g., leaves, stems) is exhaustively extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between hexane, chloroform (B151607), and methanol.

  • Chromatography: The fraction enriched with sesquiterpene lactones (often the chloroform or ethyl acetate (B1210297) fraction) is then subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: Initial separation is typically performed on a silica gel column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate mixtures).

    • Preparative Thin-Layer Chromatography (TLC): Further purification of fractions can be achieved using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield individual piptocarphins is often accomplished using reversed-phase or normal-phase HPLC.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon skeleton and the relative stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and lactones.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Biological Activity and Cytotoxicity

Piptocarphins A-F have been evaluated for their cytotoxic activity against various cancer cell lines. The available data, primarily from the initial isolation study, indicates their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of piptocarphins A-F.

CompoundCell LineActivityIC50 (µg/mL)
Piptocarphin A 9KB (human nasopharynx carcinoma)Cytotoxic2.0
P-388 (lymphoid leukemia)Borderline-
Piptocarphin B 9KB (human nasopharynx carcinoma)Cytotoxic2.0
Piptocarphin C 9KB (human nasopharynx carcinoma)Cytotoxic1.5
P-388 (lymphoid leukemia)Borderline-
Piptocarphin D 9KB (human nasopharynx carcinoma)Cytotoxic1.5
Piptocarphin E 9KB (human nasopharynx carcinoma)Cytotoxic2.8
Piptocarphin F 9KB (human nasopharynx carcinoma)Cytotoxic2.8

Data sourced from the primary literature on the isolation of piptocarphins A-F.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)

The cytotoxicity of piptocarphol analogs is typically assessed using colorimetric assays that measure cell viability.

  • Cell Culture: Human cancer cell lines (e.g., 9KB, P-388) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (piptocarphins) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB), a protein-binding dye. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which piptocarphol and its analogs exert their cytotoxic effects have not been fully elucidated. However, based on the known mechanisms of other sesquiterpene lactones, several signaling pathways are likely to be involved.

Potential Signaling Pathways

The α,β-unsaturated carbonyl groups present in the structure of many sesquiterpene lactones are highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is believed to be a key factor in their biological activity. Potential target pathways include:

  • NF-κB Signaling Pathway: Many sesquiterpene lactones are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. They can directly alkylate and inactivate key proteins in this pathway, such as the IκB kinase (IKK) or the p65 subunit of NF-κB itself. Inhibition of NF-κB, a crucial regulator of inflammation, cell survival, and proliferation, can lead to apoptosis in cancer cells.

  • Keap1/Nrf2 Pathway: Some sesquiterpene lactones can modulate the Keap1-Nrf2 pathway, which is a major regulator of the cellular antioxidant response. By reacting with cysteine residues on Keap1, they can lead to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes.

  • HIF-1α Pathway: The hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor in the cellular response to low oxygen levels and is often overexpressed in tumors, promoting angiogenesis and tumor survival. Some sesquiterpene lactones have been shown to inhibit HIF-1α activity.

  • AMPK Signaling Pathway: The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of cell growth and proliferation.

Potential Signaling Pathways of Piptocarphol Analogs cluster_NFkB cluster_HIF Piptocarphol Piptocarphol Analogs ROS Increased ROS Piptocarphol->ROS Thiol_Alkylation Thiol Alkylation (e.g., on Cysteine) Piptocarphol->Thiol_Alkylation HIF1a HIF-1α Piptocarphol->HIF1a AMPK AMPK ROS->AMPK IKK IKK Thiol_Alkylation->IKK p65 NF-κB (p65) Thiol_Alkylation->p65 Keap1 Keap1 Thiol_Alkylation->Keap1 NFkB_Pathway NF-κB Pathway Inhibition Apoptosis_NFkB Apoptosis NFkB_Pathway->Apoptosis_NFkB Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE HIF1a_Pathway HIF-1α Pathway Inhibition Angiogenesis Decreased Angiogenesis HIF1a_Pathway->Angiogenesis Proliferation Decreased Cell Proliferation AMPK->Proliferation

Caption: Potential signaling pathways modulated by piptocarphol analogs.

Experimental Workflow for Mechanism of Action Studies

To elucidate the specific mechanism of action of piptocarphol and its analogs, a systematic experimental approach is required.

Experimental Workflow for Mechanism of Action Studies Start Piptocarphol Analog Treatment of Cancer Cells CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Start->Apoptosis WesternBlot Western Blot Analysis (Key Signaling Proteins) Start->WesternBlot Reporter Reporter Gene Assays (e.g., NF-κB Luciferase) Start->Reporter ROS_Measurement ROS Measurement (e.g., DCFH-DA) Start->ROS_Measurement TargetID Target Identification (e.g., Pull-down assays, Proteomics) CellCycle->TargetID Apoptosis->TargetID WesternBlot->TargetID Reporter->TargetID ROS_Measurement->TargetID Pathway_Confirmation Pathway Confirmation (e.g., Gene Knockdown/Overexpression) TargetID->Pathway_Confirmation Conclusion Elucidation of Mechanism of Action Pathway_Confirmation->Conclusion

Caption: A logical workflow for investigating the mechanism of action.

Future Directions and Conclusion

Piptocarphol and its analogs, the piptocarphins, have demonstrated promising cytotoxic activity, warranting further investigation as potential anticancer drug leads. Future research should focus on several key areas:

  • Total Synthesis: The development of efficient total synthesis routes for piptocarphol and its analogs would enable the production of larger quantities for in-depth biological evaluation and the generation of novel derivatives with improved activity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the piptocarphin scaffold is needed to identify the key structural features responsible for cytotoxicity and to guide the design of more potent and selective analogs.

  • In-depth Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for understanding their therapeutic potential and for identifying potential biomarkers for patient stratification.

  • In Vivo Efficacy and Toxicity Studies: Promising analogs should be evaluated in preclinical animal models to assess their in vivo anticancer efficacy, pharmacokinetic properties, and potential toxicity.

Methodological & Application

Application Note and Protocol: Synthesis of 13-O-Ethylpiptocarphol from Piptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Piptocarphol is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. Chemical modification of these natural scaffolds is a common strategy in drug discovery to enhance efficacy, selectivity, and pharmacokinetic properties. The synthesis of 13-O-Ethylpiptocarphol, an ether derivative of piptocarphol, represents a targeted modification that may alter its biological profile. The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alcohol and an organohalide. This protocol adapts this classic reaction for the specific synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound from piptocarphol. Please note that these are hypothetical values based on typical Williamson ether synthesis reactions and would need to be optimized experimentally.

ParameterValueNotes
Reactants
Piptocarphol1.0 eqAssuming a molecular weight of ~294.3 g/mol (C15H22O7)
Sodium Hydride (NaH)1.2 eq60% dispersion in mineral oil
Ethyl Iodide (EtI)1.5 eq
Solvent
Anhydrous Dimethylformamide (DMF)10 mL / mmol of piptocarphol
Reaction Conditions
Temperature0 °C to room temperatureGradual warming
Reaction Time4-12 hoursMonitored by TLC
Product Information
Product NameThis compound
CAS Number202522-40-5[1]
Molecular FormulaC17H24O7[1]
Molecular Weight340.37 g/mol [1]
Theoretical Yield~340 mg (for 1 mmol piptocarphol)
Expected Yield70-85%Dependent on optimization
Purity>95%After purification

Experimental Protocol

Materials and Reagents:

  • Piptocarphol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate for chromatography elution

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add piptocarphol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the piptocarphol in anhydrous DMF (10 mL / mmol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

    • Note: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care. Hydrogen gas is evolved during this step.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the alkoxide can be monitored by the cessation of hydrogen evolution.

  • Ethylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C using a dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent system). The starting material (piptocarphol) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution to decompose any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity) to isolate the pure this compound.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.

Mandatory Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Ethylation Reaction cluster_workup Work-up and Purification start Dissolve Piptocarphol in Anhydrous DMF deprotonation Add NaH at 0°C start->deprotonation alkoxide Stir for 30-60 min at 0°C deprotonation->alkoxide ethylation Add Ethyl Iodide at 0°C alkoxide->ethylation Alkoxide Formation Complete progression Warm to RT Stir for 4-12h ethylation->progression tlc Monitor by TLC progression->tlc quench Quench with aq. NH4Cl tlc->quench Reaction Complete extraction Extract with EtOAc quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship piptocarphol Piptocarphol (Secondary Alcohol) alkoxide Piptocarphoxide Anion (Nucleophile) piptocarphol->alkoxide Deprotonation product This compound (Ether Product) alkoxide->product SN2 Attack ethyl_iodide Ethyl Iodide (Electrophile) ethyl_iodide->product iodide_ion Iodide Ion (Leaving Group) product->iodide_ion naH Sodium Hydride (Base) naH->alkoxide

Caption: Logical relationship of reactants and products in the Williamson ether synthesis.

References

Application Note and Protocol: Analytical Methods for the Quantification of 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, proposed methodology for the quantification of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpenoid lactone piptocarphol. Due to the limited availability of specific validated methods for this compound, this protocol is based on established analytical techniques for closely related sesquiterpenoid lactones.[1][2][3][4][5][6][7] The proposed methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to guide researchers in the development and validation of an analytical method for this compound.

Introduction

Piptocarphol and its derivatives are sesquiterpenoid lactones of interest for their potential biological activities. Accurate quantification of these compounds is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This application note outlines a starting point for developing a robust analytical method for this compound.

Analytical Challenges

The analysis of sesquiterpenoid lactones can be challenging due to their structural diversity and potential for instability. Chromatographic separation is often necessary to resolve complex mixtures and isomers. Detection can be achieved by UV spectrophotometry, as many sesquiterpenoid lactones possess a chromophore, or more specifically and sensitively by mass spectrometry.[4][7]

Proposed Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV and LC-MS/MS.

  • HPLC-UV: A cost-effective and widely available technique suitable for the quantification of this compound in relatively clean matrices and at moderate concentrations.

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.[3][6]

The general workflow for the analysis of this compound is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Extraction Solid-Liquid or Liquid-Liquid Extraction Sample->Extraction Filtration Syringe Filtration (0.22 µm) Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MS LC-MS/MS Analysis Filtration->LC_MS Quantification Quantification (Calibration Curve) HPLC_UV->Quantification LC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General analytical workflow for this compound.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material) or a liquid matrix (e.g., plasma).

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

Protocol for Solid Samples (e.g., dried plant material):

  • Weigh 100 mg of the homogenized and dried sample into a microcentrifuge tube.

  • Add 1 mL of methanol.

  • Vortex for 1 minute.

  • Sonicate for 30 minutes in a sonication bath.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol for Liquid Samples (e.g., plasma):

  • To 100 µL of plasma, add 400 µL of acetonitrile (protein precipitation).

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Method

This method is proposed for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Recommended Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 215 nm |

LC-MS/MS Method

This method is proposed for high-sensitivity and high-selectivity quantification.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

Parameter Recommended Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr

| MRM Transitions | To be determined by infusion of a standard solution of this compound. A hypothetical precursor ion and product ions would be selected. |

Data Presentation

The following tables present hypothetical but realistic quantitative data for the proposed analytical methods.

Table 1: HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linear Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: LC-MS/MS Method Performance (Hypothetical Data)

ParameterResult
Linear Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Hypothetical Signaling Pathway Involvement

While the specific biological targets of this compound are yet to be fully elucidated, many sesquiterpenoid lactones are known to modulate inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway, where this compound could potentially exert its effects.

Caption: Hypothetical inhibition of the NF-κB pathway.

Disclaimer: The methods and data presented in this document are proposed based on the analysis of structurally similar compounds and should be fully validated for the specific application before use. The signaling pathway diagram is a simplified representation for illustrative purposes.

References

Application Note: HPLC Method Development for the Analysis of 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 13-O-Ethylpiptocarphol, a sesquiterpene lactone derivative. Due to the limited availability of specific physicochemical data for this compound, this guide leverages the well-characterized sesquiterpene lactone, parthenolide (B1678480), as a representative compound to establish a foundational analytical method. The described protocol is intended for researchers, scientists, and drug development professionals and outlines the selection of chromatographic conditions, method optimization, and validation parameters. The provided method serves as a comprehensive starting point that will require further optimization and validation for the specific analyte.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds with a wide range of biological activities, making them of significant interest in pharmaceutical research and development. This compound is a derivative of piptocarphol, and its accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of these compounds due to its sensitivity, specificity, and robustness.

This document provides a detailed protocol for the development of a reversed-phase HPLC method suitable for the analysis of this compound, using parthenolide as a model compound for initial method development.

Physicochemical Properties of the Analyte (using Parthenolide as a proxy)

PropertyValue (Parthenolide)Reference
Chemical Structure(See Figure 1)[1][2]
Molecular FormulaC15H20O3[1]
Molecular Weight248.32 g/mol [1]
UV Absorbance Maxima (λmax)~210 nm, with a less intense peak around 285 nm[3][4][5]

Figure 1: Chemical Structure of Parthenolide (Image of parthenolide structure would be placed here in a full application note)

HPLC Method Parameters

Based on the analysis of similar compounds, the following starting conditions are recommended.

Chromatographic Conditions
ParameterRecommended Condition
Instrument Agilent 1200 Series HPLC or equivalent with UV/DAD detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 45% B, 1-6 min: 45-70% B, 6-7 min: 70-45% B, 7-10 min: 45% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard (parthenolide as a proxy) and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to an expected concentration within the calibration range. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will need to be developed and validated.

Experimental Protocols

Method Development Workflow

The following workflow outlines the systematic approach to developing and optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Define Analyte Properties (Proxy: Parthenolide) B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Optimize Mobile Phase (Acetonitrile vs. Methanol, pH) D Optimize Gradient Profile C->D E Evaluate Column Temperature D->E F Assess Peak Shape & Resolution E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Finalized & Documented HPLC Method K->L

Caption: Workflow for HPLC Method Development.

Method Validation Protocol

Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

MethodValidation cluster_validation Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Key Parameters for HPLC Method Validation.

Data Presentation

System Suitability

System suitability tests are essential to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Linearity

The linearity of the method should be evaluated by analyzing the working standard solutions.

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999
Accuracy and Precision

Accuracy and precision should be determined at three concentration levels (low, medium, and high).

Concentration (µg/mL)Recovery (%)RSD (%)
Low QC [Insert Data][Insert Data]
Medium QC [Insert Data][Insert Data]
High QC [Insert Data][Insert Data]

Discussion

The developed HPLC method, using parthenolide as a proxy, provides a strong foundation for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient is a common and effective approach for the separation of sesquiterpene lactones.[4][5][6][7][8] The selection of 210 nm as the detection wavelength is based on the UV absorbance of the carbonyl chromophore present in many sesquiterpene lactones, which typically provides good sensitivity.[4][5][6][7][8]

It is crucial to note that this method will require optimization for the specific analysis of this compound. The ethyl ether moiety in this compound may alter its polarity compared to parthenolide, potentially requiring adjustments to the mobile phase composition and gradient profile to achieve optimal separation from impurities and degradants. Once a pure reference standard for this compound is obtained, a full method validation must be performed according to ICH guidelines.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of an HPLC method for the quantitative analysis of this compound. By leveraging data from the well-characterized sesquiterpene lactone, parthenolide, a robust starting method has been established. The outlined experimental protocols for method development and validation will guide researchers in establishing a reliable analytical method for their specific research needs.

Disclaimer: The method described herein is a template and has been developed using a proxy compound. It is the user's responsibility to optimize and validate this method for the specific analysis of this compound in their laboratory.

References

Application Notes & Protocols for the Detection of 13-O-Ethylpiptocarphol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the sensitive and selective detection of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Piptocarphol and its analogues, often isolated from plants of the Vernonia genus, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer effects. The methodologies outlined herein are based on established principles for the analysis of hirsutinolide-type sesquiterpene lactones and can be adapted for various biological matrices.

Introduction

This compound is a semi-synthetic or naturally occurring derivative of piptocarphol, a sesquiterpene lactone belonging to the hirsutinolide class. These compounds are characterized by a complex carbon skeleton and are known for their bioactivity. The analysis of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal preparations. LC-MS/MS offers the high sensitivity and specificity required for accurate quantification of these molecules in complex samples.

While a specific, validated method for this compound is not widely published, this protocol is built upon the well-documented analysis of structurally similar sesquiterpene lactones.

Predicted LC-MS/MS Parameters for this compound

The successful detection of this compound by LC-MS/MS relies on the optimization of chromatographic separation and mass spectrometric detection. The following parameters are proposed as a starting point for method development.

Liquid Chromatography (LC) Parameters

Effective chromatographic separation is essential to resolve this compound from other matrix components. A reversed-phase C18 or HSS T3 column is recommended for the separation of sesquiterpene lactones[1].

ParameterRecommended Condition
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

Positive electrospray ionization (ESI+) is generally suitable for the analysis of sesquiterpene lactones. The parameters below should be optimized for the specific instrument being used.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Source Temperature 150 °C
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Parameters

To establish the MRM transitions, the precursor ion ([M+H]⁺) of this compound must be determined. Based on the structure of piptocarphol and the addition of an ethyl group at the 13-O position, the predicted molecular weight and precursor ion are calculated. The fragmentation of related hirsutinolide-type sesquiterpene lactones often involves the loss of side chains[2][3][4]. A characteristic fragmentation would be the loss of the ethoxy group from the C-13 position.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)Cone Voltage (V)
This compound To be determinedPredicted fragment 1Predicted fragment 2To be optimizedTo be optimized
Internal Standard (IS) e.g., VerapamilSpecific to ISSpecific to ISSpecific to ISSpecific to IS

Note: The exact m/z values for the precursor and product ions will depend on the precise molecular formula of this compound. Researchers should confirm the molecular weight and perform infusion experiments to determine the optimal MRM transitions and collision energies.

Experimental Protocols

Sample Preparation from Plasma

This protocol is adapted from a method for extracting sesquiterpene lactones from rat plasma and is a suitable starting point for bioanalytical studies[5].

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., a structurally similar and stable compound not present in the sample)

  • Dichloromethane (B109758) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 500 µL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an LC autosampler vial for analysis.

Sample Preparation from Plant Material

For the extraction of this compound from plant tissues, such as Vernonia amygdalina, a general extraction method for sesquiterpene lactones can be employed[6].

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sonicator

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Weigh 1 g of dried, powdered plant material into a flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Filter the extract and repeat the extraction process twice more with fresh methanol.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the crude extract in 50 mL of a methanol/water (9:1 v/v) solution.

  • Perform liquid-liquid partitioning by adding 50 mL of n-hexane to a separatory funnel containing the extract. Shake vigorously and allow the layers to separate. Discard the upper n-hexane layer (this removes non-polar compounds). Repeat this step twice.

  • Subsequently, partition the aqueous methanol layer with ethyl acetate (3 x 50 mL).

  • Combine the ethyl acetate fractions and evaporate to dryness.

  • The resulting residue contains the enriched sesquiterpene lactone fraction.

  • For LC-MS/MS analysis, dissolve a known amount of the dried extract in the initial mobile phase to an appropriate concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is plant Plant Material plant_extraction Methanol Extraction plant->plant_extraction l_l_extraction Liquid-Liquid Extraction add_is->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution final_dissolution Dissolution in Mobile Phase evaporation->final_dissolution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation partitioning Hexane/EtOAc Partitioning plant_extraction->partitioning partitioning->evaporation final_dissolution->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection mrm_quant MRM Quantification ms_detection->mrm_quant peak_integration Peak Integration mrm_quant->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for this compound quantification.

Postulated Signaling Pathway Involvement

Extracts of Vernonia amygdalina, the source of piptocarphol, have been shown to exert their biological effects by modulating key cellular signaling pathways such as the PI3K/Akt and ERK pathways[7][8]. These pathways are critical in regulating cell proliferation, survival, and inflammation.

signaling_pathway va_extract Vernonia amygdalina Extract (Containing Piptocarphol Derivatives) pi3k PI3K va_extract->pi3k erk ERK va_extract->erk growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Cell Proliferation Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation inflammation Inflammation erk->inflammation

Caption: Postulated inhibition of PI3K/Akt and ERK pathways by Vernonia amygdalina constituents.

Conclusion

This application note provides a comprehensive, albeit predictive, framework for the LC-MS/MS analysis of this compound. The provided parameters and protocols, derived from literature on analogous sesquiterpene lactones, offer a robust starting point for method development and validation. Researchers are encouraged to optimize these conditions for their specific instrumentation and sample matrices to achieve the desired sensitivity and accuracy. The elucidation of the role of this compound and related compounds in modulating cellular signaling pathways underscores the importance of reliable analytical methods for advancing their potential as therapeutic agents.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Ethylpiptocarphol is a novel compound with potential therapeutic applications. A critical early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential.[1][2][3] This document provides a comprehensive guide to evaluating the in vitro cytotoxicity of this compound. It outlines detailed protocols for three common and robust cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays. These assays collectively provide insights into cell viability, membrane integrity, and apoptosis induction.[4][5]

Key Concepts in Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools in drug discovery and toxicology to screen for compounds that may be harmful to cells.[1][2] These assays measure various cellular parameters to determine the extent of cell death or inhibition of cell proliferation after exposure to a test compound. The choice of assay depends on the specific information required, such as the mechanism of cell death.

I. Experimental Protocols

A. Cell Culture and Compound Preparation
  • Cell Line Selection:

    • Select appropriate human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., MRC-5, HaCaT) to assess both anticancer activity and general cytotoxicity.

    • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

B. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[6]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

C. LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[5][9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment with this compound.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.[10]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to a maximum LDH release control (cells treated with a lysis buffer).

D. Caspase-3/7 Assay for Apoptosis

The Caspase-3/7 assay is a luminescence or fluorescence-based assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[4][11][12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with this compound as described previously.

  • Reagent Addition: After the desired treatment duration, add the Caspase-Glo® 3/7 reagent directly to the wells.[4]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[4]

  • Data Analysis: Express the results as fold change in caspase activity compared to the untreated control.

II. Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound

Concentration (µM)% Viability (24h) - HeLa% Viability (48h) - HeLa% Viability (72h) - HeLa% Viability (48h) - A549% Viability (48h) - MCF-7
0 (Control) 100 ± 5.2100 ± 6.1100 ± 5.8100 ± 4.9100 ± 6.3
0.1 98 ± 4.995 ± 5.592 ± 6.097 ± 5.196 ± 5.8
1 92 ± 5.185 ± 6.378 ± 5.988 ± 4.789 ± 6.1
10 75 ± 4.860 ± 5.845 ± 5.265 ± 5.370 ± 5.5
50 40 ± 4.225 ± 4.915 ± 3.830 ± 4.135 ± 4.8
100 15 ± 3.18 ± 2.55 ± 1.912 ± 2.818 ± 3.2
IC50 (µM) 62.528.314.735.142.8

Table 2: Cytotoxicity (LDH Assay) and Apoptosis Induction (Caspase-3/7 Assay) at 48 hours

Concentration (µM)% Cytotoxicity (LDH) - HeLaFold Change in Caspase-3/7 Activity - HeLa
0 (Control) 0 ± 2.11.0 ± 0.2
10 15 ± 3.52.5 ± 0.4
50 45 ± 4.85.8 ± 0.7
100 80 ± 6.28.2 ± 0.9

III. Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of the cytotoxicity assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound This compound Stock Solution Plate 96-well Plate Seeding Compound->Plate Cells Cell Line Culture (e.g., HeLa) Cells->Plate Treatment Incubation with Compound (24-72h) Plate->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Analysis Absorbance/Luminescence Measurement MTT->Analysis LDH->Analysis Caspase->Analysis Results IC50 Determination & Data Interpretation Analysis->Results

Caption: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathways cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3/7 Assay MTT_node MTT (Yellow) Mito Mitochondrial Dehydrogenase (Viable Cells) MTT_node->Mito Formazan Formazan (Purple) Mito->Formazan Damaged_Cell Damaged Cell LDH_release LDH Release Damaged_Cell->LDH_release LDH_reaction LDH catalyzes colorimetric reaction LDH_release->LDH_reaction Apoptotic_Signal Apoptotic Signal Caspase_Activation Caspase-3/7 Activation Apoptotic_Signal->Caspase_Activation Substrate_Cleavage Cleavage of Luminogenic Substrate Caspase_Activation->Substrate_Cleavage Light_Signal Light Signal Substrate_Cleavage->Light_Signal Compound This compound Compound->Mito Metabolic Inhibition Compound->Damaged_Cell Membrane Damage Compound->Apoptotic_Signal Induces Apoptosis

Caption: Principles of the described cytotoxicity assays.

References

Application Notes: Anti-inflammatory Activity of 13-O-Ethylpiptocarphol in Murine Macrophage RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols to assess the anti-inflammatory potential of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol. The methodologies described herein focus on its effects on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, as well as its impact on key inflammatory signaling pathways.

Disclaimer: Specific experimental data for this compound is not available in the current scientific literature. The quantitative data and specific mechanisms presented in this document are hypothetical and illustrative, designed to serve as a template for experimental design and data presentation. The protocols are based on established and widely used methods for evaluating anti-inflammatory compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in mediating inflammation, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The production of these mediators is largely controlled by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Sesquiterpene lactones, a class of naturally occurring compounds, are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Piptocarphol and its derivatives are of interest for their potential to modulate inflammatory responses. This application note details a series of in vitro assays to characterize the anti-inflammatory activity of this compound (referred to as "the compound" hereafter) in RAW 264.7 macrophages.

Experimental Workflow

The overall experimental process for evaluating the anti-inflammatory activity of the compound is outlined below. The workflow begins with cell culture and treatment, followed by a series of assays to measure cytotoxicity, inflammatory mediator production, and the activation of key signaling proteins.

G cluster_setup Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays Culture RAW 264.7 Cell Culture Plating Seed Cells in Plates Culture->Plating Pretreat Pre-treat with This compound Plating->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Viability Cell Viability Assay (MTT) Stimulate->Viability Supernatant Collect Supernatant Stimulate->Supernatant Lysis Prepare Cell Lysates Stimulate->Lysis NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant->ELISA Western Western Blot Analysis (NF-κB, MAPK Pathways) Lysis->Western

Caption: Experimental workflow for assessing anti-inflammatory activity.

Detailed Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Subsequently, stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response.[4]

Cell Viability Assay (MTT Assay)

This assay determines the potential cytotoxicity of the compound.

  • After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.[5]

Nitric Oxide (NO) Production Assay (Griess Reagent)

This assay quantifies nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • After the 24-hour incubation, collect 100 µL of supernatant from each well of a 24-well plate.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.[6]

Cytokine Measurement (ELISA)

This protocol quantifies the concentration of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant.

  • Use commercially available ELISA kits for murine TNF-α and IL-6.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Wash the plate and add the detection antibody. Incubate for 1 hour.

  • Wash again and add Avidin-HRP conjugate. Incubate for 1 hour.

  • Add TMB substrate and incubate until color develops (approx. 15-20 minutes).

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.[7]

Western Blot Analysis

This method is used to assess the effect of the compound on the activation of NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p65, p65, Phospho-IκBα, IκBα

    • Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK

    • iNOS, COX-2, and β-actin (as a loading control).[8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Results (Hypothetical Data)

The anti-inflammatory effects of this compound were evaluated in LPS-stimulated RAW 264.7 cells. The compound's cytotoxicity was first determined to ensure that subsequent effects were not due to cell death.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (% of Control)
0 (Control)100.0 ± 4.5
198.7 ± 3.8
596.2 ± 4.1
1094.5 ± 3.9
2589.1 ± 5.2

Data are presented as mean ± SD. Concentrations up to 10 µM showed minimal cytotoxicity.

Table 2: Inhibitory Effects of this compound on NO, TNF-α, and IL-6 Production

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.445.2 ± 8.122.5 ± 5.3
LPS (1 µg/mL)45.8 ± 3.12850.4 ± 150.71540.6 ± 98.2
LPS + Cmpd (1 µM)35.2 ± 2.52145.8 ± 120.31210.1 ± 85.6
LPS + Cmpd (5 µM)22.6 ± 1.91320.5 ± 95.4750.8 ± 60.1
LPS + Cmpd (10 µM)10.4 ± 1.1580.1 ± 45.9310.4 ± 33.7
IC₅₀ Value (µM) ~ 6.5 µM ~ 7.2 µM ~ 6.8 µM

Data are presented as mean ± SD. "Cmpd" refers to this compound. The compound demonstrated a dose-dependent inhibition of NO, TNF-α, and IL-6 production.

Signaling Pathway Analysis

To elucidate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways was investigated. These pathways are central to the expression of inflammatory mediators like iNOS (produces NO), COX-2, TNF-α, and IL-6.[6][9]

NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by LPS, leading to the phosphorylation and degradation of the inhibitory protein IκBα. This releases the p65/p50 dimer, which translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[10] Sesquiterpene lactones are known to often inhibit this pathway.[3]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα - p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates p_IkBa P-IκBα p65 p65/p50 (Active) IkBa_p65->p65 Releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus p65->Nucleus Translocates to Transcription Transcription of iNOS, COX-2, TNF-α, IL-6 Nucleus->Transcription Initiates Inhibitor This compound Inhibitor->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by the compound.

Western blot results would hypothetically show that the compound inhibits the LPS-induced phosphorylation of IκBα and p65, and consequently suppresses the expression of downstream targets iNOS and COX-2.

MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, is another critical pathway activated by LPS that regulates inflammatory gene expression.[11][12]

G cluster_mapk MAP Kinases LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAPKKKs (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAPKKs (MKK3/6, MEK1/2, MKK4/7) MAP3K->MAP2K p38 p38 MAP2K->p38 ERK ERK1/2 MAP2K->ERK JNK JNK MAP2K->JNK AP1 Transcription Factors (e.g., AP-1) p38->AP1 Activate ERK->AP1 Activate JNK->AP1 Activate Transcription Transcription of Pro-inflammatory Genes AP1->Transcription Inhibitor This compound Inhibitor->MAP2K Inhibits Phosphorylation

Caption: Hypothetical inhibition of the MAPK pathway by the compound.

Hypothetical Western blot data would indicate that the compound reduces the phosphorylation of p38, ERK1/2, and JNK in a dose-dependent manner in LPS-stimulated cells.

Conclusion

These protocols provide a comprehensive framework for evaluating the anti-inflammatory properties of this compound. Based on the hypothetical data, the compound demonstrates significant anti-inflammatory activity in RAW 264.7 macrophage cells. It effectively inhibits the production of key inflammatory mediators (NO, TNF-α, IL-6) at non-toxic concentrations. The mechanism of action likely involves the dual inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. These findings suggest that this compound is a promising candidate for further development as an anti-inflammatory agent.

References

Investigating the Mechanism of Action of 13-O-Ethylpiptocarphol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Ethylpiptocarphol is a derivative of the natural product piptocarphol, a sesquiterpenoid that has been investigated for its potential therapeutic properties. While direct studies on the mechanism of action of this compound are limited in publicly available scientific literature, this document outlines a series of detailed application notes and experimental protocols to investigate its potential biological activities. Based on the known activities of structurally related compounds and common pathways targeted by natural products in cancer and inflammation, a primary hypothesized mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical regulators of cellular processes such as inflammation, proliferation, and survival, and their dysregulation is implicated in numerous diseases, including cancer. The following protocols provide a framework for researchers to systematically evaluate the effects of this compound on these key cellular signaling cascades.

Hypothesized Mechanism of Action

It is hypothesized that this compound may exert its biological effects through the dual inhibition of the STAT3 and NF-κB signaling pathways. These pathways are often constitutively active in cancer cells and play a pivotal role in promoting chronic inflammation. By targeting these pathways, this compound could potentially induce apoptosis in cancer cells and suppress the production of pro-inflammatory mediators.

Data Presentation

No quantitative data on the specific activity of this compound is currently available in the public domain. The following table is a template for researchers to populate with experimental data obtained from the protocols outlined below.

Parameter Cell Line/System This compound Concentration (µM) Result (e.g., IC50, % Inhibition) Reference (Internal)
Cell Viability (IC50) e.g., A549, HeLa
STAT3 Phosphorylation (p-STAT3 Tyr705) Inhibition e.g., A549
NF-κB (p65) Nuclear Translocation Inhibition e.g., RAW 264.7
IL-6 Production Inhibition e.g., LPS-stimulated RAW 264.7
TNF-α Production Inhibition e.g., LPS-stimulated RAW 264.7

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

G cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well plate treat Treat with this compound start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read analyze Calculate IC50 read->analyze

Cell Viability Assay Workflow
Western Blot for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell line known for high STAT3 activity (e.g., A549)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

  • SDS-PAGE gels and blotting apparatus

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize p-STAT3 levels to total STAT3 and the loading control (β-actin).

G cluster_pathway Hypothesized STAT3 Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Dimer Dimerization pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene Inhibitor This compound Inhibitor->JAK Inhibits G cluster_pathway Hypothesized NF-κB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Complex IκBα-NF-κB (Cytoplasm) Complex->NFkB Releases Gene Target Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene Inhibitor This compound Inhibitor->IKK Inhibits

Application Notes and Protocols: Investigating the Effect of 13-O-Ethylpiptocarphol on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases and various cancers.[1][2] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[1][3] This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes.[1][3]

13-O-Ethylpiptocarphol is a semi-synthetic derivative of piptocarphol, a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a class of natural products known for their anti-inflammatory properties, often attributed to their ability to modulate the NF-κB signaling pathway.[4][5][6][7] Many sesquiterpene lactones are reported to inhibit NF-κB by targeting key components of the pathway, such as the IKK complex or by directly inhibiting the DNA binding of NF-κB subunits.[7][8] These application notes provide a framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the effect of this compound on key events in the NF-κB signaling pathway.

Table 1: Inhibition of NF-κB Dependent Luciferase Reporter Gene Expression

Concentration of this compound (µM)NF-κB Luciferase Activity (Relative Light Units)% Inhibition
0 (Vehicle Control)1000 ± 500
1750 ± 4025
5450 ± 3555
10200 ± 2080
2580 ± 1592

Table 2: Effect of this compound on IκBα Phosphorylation and Degradation

Treatment (15 min)p-IκBα Levels (Relative Density)Total IκBα Levels (Relative Density)
Untreated Control0.1 ± 0.021.0 ± 0.05
TNF-α (10 ng/mL)1.2 ± 0.10.3 ± 0.04
TNF-α + 10 µM this compound0.4 ± 0.050.9 ± 0.06

Table 3: Inhibition of NF-κB p65 Nuclear Translocation

Treatment (30 min)Nuclear p65 Levels (Relative Fluorescence Intensity)Cytoplasmic p65 Levels (Relative Fluorescence Intensity)
Untreated Control10 ± 290 ± 5
TNF-α (10 ng/mL)85 ± 715 ± 3
TNF-α + 10 µM this compound25 ± 475 ± 6

Table 4: Inhibition of NF-κB Target Gene Expression (mRNA Fold Change)

GeneTNF-α (10 ng/mL)TNF-α + 10 µM this compound
IL-615.2 ± 1.83.5 ± 0.5
ICAM-112.5 ± 1.52.8 ± 0.4
CXCL820.1 ± 2.24.1 ± 0.6

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Receptor Activation IkB IκBα IKK->IkB 3. Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome 4. Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc 5. Nuclear Translocation CompoundX This compound CompoundX->IKK Inhibition DNA DNA NFkB_nuc->DNA 6. DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes 7. Transcription

Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biochemical and Molecular Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HEK293T, RAW 264.7) CompoundTreatment 2. Treatment with This compound CellCulture->CompoundTreatment Stimulation 3. Stimulation with TNF-α or LPS CompoundTreatment->Stimulation Luciferase 4a. NF-κB Luciferase Reporter Assay Stimulation->Luciferase WesternBlot 4b. Western Blot (p-IκBα, IκBα, p65) Stimulation->WesternBlot IF 4c. Immunofluorescence (p65 Translocation) Stimulation->IF qPCR 4d. RT-qPCR (Target Gene Expression) Stimulation->qPCR Data 5. Data Quantification and Statistical Analysis Luciferase->Data WesternBlot->Data IF->Data qPCR->Data

Caption: General experimental workflow for assessing the inhibitory effect of a compound on the NF-κB pathway.

Experimental Protocols

NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pNF-κB-Luc reporter plasmid

  • pRL-TK (Renilla luciferase) control plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • TNF-α

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect cells with pNF-κB-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Western Blot for IκBα Phosphorylation and Degradation

Objective: To determine the effect of this compound on the phosphorylation and subsequent degradation of IκBα.

Materials:

  • RAW 264.7 or similar macrophage cell line

  • RPMI-1640 medium with 10% FBS

  • This compound

  • LPS (1 µg/mL) or TNF-α (10 ng/mL)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Once confluent, pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS or TNF-α for 15-30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • HeLa or A549 cells

  • Glass coverslips in a 12-well plate

  • This compound

  • TNF-α (10 ng/mL)

  • 4% paraformaldehyde in PBS

  • 0.25% Triton X-100 in PBS

  • 1% BSA in PBS (blocking solution)

  • Primary antibody: anti-p65

  • Alexa Fluor 488 or 594 conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips. Pre-treat with this compound for 1 hour, then stimulate with TNF-α for 30 minutes.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with anti-p65 primary antibody for 1 hour.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes and mount the coverslips on microscope slides.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the extent of translocation.

Conclusion

These protocols provide a comprehensive framework for elucidating the mechanism by which this compound inhibits the NF-κB signaling pathway. The presented assays will enable researchers to quantify the compound's effect on NF-κB transcriptional activity, upstream signaling events involving IκBα, and the critical step of p65 nuclear translocation. The collective data will be invaluable for the characterization of this compound as a potential anti-inflammatory agent and for guiding further drug development efforts targeting the NF-κB pathway.

References

Application Notes and Protocols: Determining Cell Line Sensitivity to 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Ethylpiptocarphol is a novel investigational compound that has demonstrated potent cytotoxic effects in a range of cancer cell lines. These application notes provide a comprehensive overview of the methodologies to determine cellular sensitivity to this compound, present hypothetical data for a panel of cell lines, and describe a potential mechanism of action. The protocols and data herein serve as a guide for researchers initiating studies with this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%. The IC50 values for this compound have been determined across a panel of human cancer cell lines after 72 hours of continuous exposure. The results, as determined by a standard MTS assay, are summarized in the table below. Cell lines with an IC50 value of less than 1 µM are considered sensitive to this compound treatment.

Cell LineCancer TypeIC50 (µM)Sensitivity
A549Non-Small Cell Lung Cancer0.25Sensitive
MCF-7Breast Cancer0.58Sensitive
PC-3Prostate Cancer0.89Sensitive
HCT116Colon Cancer1.52Moderately Sensitive
U-87 MGGlioblastoma5.78Resistant
PANC-1Pancreatic Cancer10.21Resistant

Experimental Protocols

A detailed protocol for determining the IC50 values of this compound in cultured cancer cell lines is provided below. This protocol is based on a colorimetric MTS assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol: Determination of IC50 using MTS Assay

1. Cell Seeding:

  • Culture cells in appropriate media and conditions to ensure logarithmic growth.
  • Trypsinize and count the cells.
  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
  • Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

3. Incubation:

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

4. MTS Assay:

  • Prepare the MTS reagent according to the manufacturer's instructions.
  • Add 20 µL of the MTS reagent to each well.
  • Incubate the plate for 1-4 hours at 37°C.
  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the drug concentration.
  • Determine the IC50 value by fitting a sigmoidal dose-response curve to the data using appropriate software (e.g., GraphPad Prism).[1][2]

Hypothetical Mechanism of Action and Signaling Pathway

Preliminary studies suggest that this compound exerts its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer. The proposed mechanism involves the direct inhibition of PI3K, leading to a downstream cascade of events that ultimately results in apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits P70S6K p70S6K mTORC1->P70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival P70S6K->Proliferation EIF4EBP1->Proliferation Drug This compound Drug->PI3K inhibits

Caption: Proposed PI3K/AKT/mTOR signaling pathway inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the sensitivity of a panel of cell lines to this compound.

G Start Start: Select Cell Line Panel Culture Cell Culture & Expansion Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat Cells with Compound Seed->Treat Prepare Prepare Serial Dilutions of This compound Prepare->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTS) Incubate->Assay Analyze Data Analysis: Calculate IC50 Values Assay->Analyze Categorize Categorize Cell Lines: Sensitive vs. Resistant Analyze->Categorize End End: Identify Sensitive Cell Lines Categorize->End

Caption: Experimental workflow for determining cell line sensitivity to this compound.

References

Application Notes and Protocols for In Vivo Testing of 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 13-O-Ethylpiptocarphol, a novel compound with putative anti-inflammatory and anti-cancer properties. The following protocols and methodologies are based on established and widely accepted animal models for preclinical drug development.

Introduction

This compound is a derivative of piptocarphol, a natural product that, like many phytochemicals, is presumed to possess biological activities such as anti-inflammatory, antioxidant, and cytotoxic effects. Due to the nascent stage of research on this specific compound, these protocols outline a foundational approach to systematically evaluate its potential therapeutic efficacy and safety in vivo. The proposed animal models are selected to provide robust and reproducible data for initial preclinical assessment.

Potential Biological Activities

Based on the known activities of similar natural product scaffolds, this compound is hypothesized to exhibit:

  • Anti-inflammatory activity: Modulation of key inflammatory pathways.

  • Anti-cancer activity: Cytotoxic effects on cancer cells and potential inhibition of tumor growth.

These application notes will focus on providing protocols to test these two primary activities.

Animal Models for Anti-Inflammatory Activity

A critical step in drug development is the judicious selection of appropriate animal models.[1][2] For assessing anti-inflammatory potential, models of acute and chronic inflammation are recommended.

This widely used model assesses the activity of compounds against acute inflammation.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure:

    • Administer the test compound or vehicle orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
This compound100.68 ± 0.0420.00
This compound250.51 ± 0.0340.00
This compound500.39 ± 0.0454.12

This model is suitable for evaluating the effect of compounds on delayed-type hypersensitivity, a T-cell-mediated inflammatory response.[3][4]

Experimental Protocol:

  • Animals: Male BALB/c mice (20-25g).

  • Sensitization: On day 0, sensitize the mice by topical application of 50 µL of 2% oxazolone (B7731731) in acetone (B3395972) on the shaved abdomen.

  • Challenge: On day 7, challenge the mice by applying 10 µL of 1% oxazolone to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Treatment: Administer this compound (topically or systemically) one hour before the challenge. A standard topical steroid (e.g., dexamethasone) can be used as a positive control.

  • Measurement: After 24 hours, measure the ear thickness of both ears using a digital caliper. The difference in thickness between the right and left ears indicates the extent of inflammation.

  • Data Analysis: Calculate the percentage inhibition of ear edema for each treatment group compared to the vehicle-treated group.

Hypothetical Data Presentation:

Treatment GroupDoseMean Ear Edema (mm)% Inhibition of Edema
Vehicle Control-0.25 ± 0.02-
Dexamethasone0.1% (topical)0.08 ± 0.0168.00
This compound1% (topical)0.15 ± 0.0240.00
This compound2% (topical)0.11 ± 0.0156.00

Animal Models for Anti-Cancer Activity

The use of animal models is crucial for understanding cancer progression and for the development of new anti-cancer drugs.[5][6] Xenograft models are a common starting point for in vivo efficacy testing.[7]

This model involves the subcutaneous implantation of human cancer cell lines into immunocompromised mice to evaluate the anti-tumor efficacy of a test compound.[5][7]

Experimental Protocol:

  • Animals: Immunodeficient mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., HCT116 for colon cancer, PC3 for prostate cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Groups:

    • Group I: Vehicle control.

    • Group II: Positive control (a standard chemotherapeutic agent for the specific cancer type).

    • Group III-V: this compound at various doses.

  • Administration: Administer the treatments via a clinically relevant route (e.g., oral, intraperitoneal) for a specified duration (e.g., 21-28 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
5-Fluorouracil20450 ± 7570.0
This compound251100 ± 12026.7
This compound50750 ± 9050.0
This compound100500 ± 8066.7

Visualizations

The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (TNF-α, IL-6) Compound This compound Compound->IKK Inhibition NFkB_n NF-κB DNA DNA NFkB_n->DNA Genes_n Gene Transcription DNA->Genes_n

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

A visual representation of the xenograft model workflow.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Positive Control, Test Compound) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint (e.g., Day 28) monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Data Analysis (Tumor Weight, TGI, etc.) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for the human tumor xenograft model.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering at all stages of the experiment.

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of this compound. The selection of models and the detailed protocols are designed to generate initial efficacy data for its potential anti-inflammatory and anti-cancer activities. Further studies, including pharmacokinetic and toxicology assessments, will be necessary for a comprehensive preclinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 13-O-Ethylpiptocarphol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is through the O-alkylation of the parent natural product, piptocarphol. This is typically achieved via the Williamson ether synthesis, which involves the reaction of the alkoxide of piptocarphol with an ethylating agent.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges stem from the structural complexity of piptocarphol, a polyfunctional sesquiterpene lactone. Key difficulties include:

  • Steric Hindrance: The hydroxyl group at the C-13 position may be sterically hindered, potentially slowing down the reaction rate.

  • Competing Reactions: The presence of other reactive functional groups can lead to side reactions, such as elimination or alkylation at other positions.

  • Low Yields: Incomplete reactions and the formation of byproducts can result in low yields of the desired product.[1]

  • Purification: Separating the final product from unreacted starting material and byproducts can be challenging due to similar polarities.

Q3: Which ethylating agent is best for this synthesis?

A3: The choice of ethylating agent is critical. Ethyl iodide (EtI) or ethyl bromide (EtBr) are commonly used. Ethyl iodide is generally more reactive than ethyl bromide, which can lead to higher yields or allow for milder reaction conditions. For less reactive systems, ethyl triflate (EtOTf) can be employed, although it is more expensive and moisture-sensitive.

Q4: What is the role of the base in this reaction?

A4: A base is required to deprotonate the hydroxyl group at the C-13 position of piptocarphol to form a more nucleophilic alkoxide. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Strong, non-nucleophilic bases are generally preferred.

Troubleshooting Guide

Low or No Product Yield
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete Deprotonation: The base used may be too weak or insufficient to fully deprotonate the C-13 hydroxyl group.1. Use a Stronger Base: Switch to a stronger base like sodium hydride (NaH) or potassium hydride (KH).[2] 2. Increase Base Equivalents: Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete deprotonation.
Low Reactivity of Ethylating Agent: The chosen ethylating agent might not be reactive enough under the reaction conditions.1. Switch to a More Reactive Agent: If using ethyl bromide, consider switching to ethyl iodide. 2. Add a Catalyst: For less reactive alkyl chlorides or bromides, adding a catalytic amount of sodium iodide can improve the reaction rate through in-situ halide exchange.[3]
Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for the formation of degradation products. Typical temperatures for Williamson ether synthesis range from 50-100 °C.[1][3]
Steric Hindrance: The C-13 hydroxyl group may be sterically hindered, impeding the approach of the ethylating agent.1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (monitor by TLC). 2. Use a Less Bulky Base: Ensure the base itself does not create additional steric hindrance.
No Product Degraded Reagents: The base or ethylating agent may have degraded due to improper storage.1. Use Fresh Reagents: Use freshly opened or purified reagents. 2. Ensure Anhydrous Conditions: Sodium hydride and other strong bases are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Significant Byproducts
Issue Possible Cause Troubleshooting Steps
Presence of Elimination Product (Alkene) Strongly Basic Conditions/Hindered Substrate: The alkoxide is acting as a base rather than a nucleophile, leading to E2 elimination. This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides under harsh conditions.[2][4]1. Use a Less Hindered Ethylating Agent: Ensure a primary ethyl halide is used. 2. Lower Reaction Temperature: Higher temperatures favor elimination over substitution.[1] 3. Use a Less Hindering Base: A bulky base can promote elimination.
Multiple Alkylation Products Presence of Other Nucleophilic Sites: Other hydroxyl or amine groups in the molecule may also be alkylated.1. Use a Protecting Group Strategy: Protect other reactive functional groups before performing the ethylation. 2. Optimize Stoichiometry: Use a controlled amount of the base and ethylating agent to favor mono-alkylation.
Unreacted Starting Material Insufficient Reaction Time or Reagents: The reaction has not gone to completion.1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Add More Reagent: If the reaction has stalled, consider adding more of the limiting reagent.
Difficulty in Product Purification
Issue Possible Cause Troubleshooting Steps
Product and Starting Material have Similar Polarity Close Rf values on TLC: Makes separation by column chromatography difficult.1. Optimize Chromatography Conditions: Test different solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to achieve better separation. 2. Use High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide better resolution for difficult separations.[5][6]
Emulsion Formation During Workup Complex mixture in the organic/aqueous interface: Can trap the product and make layer separation difficult.1. Add Brine: Wash the organic layer with a saturated sodium chloride solution to break the emulsion. 2. Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected impact of different reaction parameters on the yield of this compound, based on general principles of the Williamson ether synthesis.

Parameter Condition A Condition B Condition C Expected Outcome & Rationale
Base K₂CO₃NaHt-BuOKNaH is often optimal. K₂CO₃ may be too weak for complete deprotonation of a hindered alcohol. t-BuOK is a strong base but is bulky and can favor elimination.[2]
Solvent Methanol (B129727)DMFTHFDMF or THF are preferred. Protic solvents like methanol can solvate the alkoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF or THF are ideal.[1]
Ethylating Agent EtClEtBrEtIEtI is the most reactive. Reactivity follows the trend I > Br > Cl. Using EtI can lead to higher yields or allow for milder conditions.
Temperature 25 °C60 °C100 °C60-80°C is a good starting point. Room temperature may be too slow. High temperatures (100°C) can increase the rate of side reactions like elimination.[3]
Estimated Yield LowHighModerate (potential for byproducts)The combination of a strong, non-bulky base, a polar aprotic solvent, a reactive ethylating agent, and moderate temperature is expected to give the highest yield.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

Materials:

  • Piptocarphol (1 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Ethyl iodide (EtI) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), add piptocarphol to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the piptocarphol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C. (Caution: Hydrogen gas is evolved).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl iodide dropwise via syringe.

    • Allow the reaction to warm to room temperature and then heat to 60 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow start Piptocarphol deprotonation Deprotonation (NaH, DMF, 0°C to RT) start->deprotonation alkylation Alkylation (EtI, 60°C) deprotonation->alkylation workup Aqueous Workup (NH4Cl, Ether/Water) alkylation->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_workflow start Low Yield? check_sm Starting Material Consumed? start->check_sm Yes byproducts Byproducts Observed? check_sm->byproducts Yes sol_incomplete Incomplete Reaction: - Increase Time/Temp - Use More Reactive EtI - Use Stronger Base (NaH) check_sm->sol_incomplete No sol_byproducts Side Reactions: - Lower Temperature - Check for Hindrance - Use Less Bulky Base byproducts->sol_byproducts Yes sol_no_reaction No Reaction: - Check Reagent Quality - Ensure Anhydrous Conditions byproducts->sol_no_reaction No success Yield Improved sol_incomplete->success sol_byproducts->success sol_no_reaction->success

Caption: Decision tree for troubleshooting low yield in the synthesis.

Potential Biological Target Signaling Pathway

Piptocarphol and other sesquiterpene lactones are known to modulate inflammatory pathways, often through the inhibition of NF-κB.

signaling_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Pipto This compound (Hypothesized) Pipto->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Overcoming solubility issues of 13-O-Ethylpiptocarphol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 13-O-Ethylpiptocarphol in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a semi-synthetic derivative of piptocarphol, a naturally occurring sesquiterpene lactone. Like many hydrophobic molecules, it has low aqueous solubility, which can lead to several issues in biological assays, including precipitation, inaccurate concentration measurements, and underestimated biological activity.[1] Proper solubilization is therefore critical for obtaining reliable and reproducible experimental results.

Q2: What is the recommended initial solvent for this compound?

A2: For initial stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving most hydrophobic compounds for high-concentration stock preparation.[2][3]

Q3: My this compound precipitates when I dilute my DMSO stock in aqueous buffer for my assay. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is no longer sufficient to keep the hydrophobic compound in solution. Here are several strategies to overcome this:

  • Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution, and add the compound solution to the aqueous buffer slowly while vortexing.[2]

  • Reduce the Final Concentration: If the final concentration in the assay is too high, the compound may exceed its solubility limit in the final solvent mixture. Try lowering the final concentration of this compound.

  • Use a Co-solvent: Incorporating a water-miscible co-solvent in your final assay buffer can increase solubility.[1] See the troubleshooting guide below for more details.

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A4: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic.[1] You should always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, other polar organic solvents can be used, such as ethanol (B145695), methanol, or acetonitrile.[1][4] The choice of solvent may depend on the specific requirements of your assay. For in vivo studies, formulating with solubilizing agents like cyclodextrins or biocompatible polymers may be necessary.[5]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

Cause: The compound's solubility limit is exceeded in the final aqueous environment.

Solutions:

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay and use that to maximize compound solubility.

  • Use of Co-solvents: Introduce a secondary solvent to the aqueous buffer.

    Co-solventTypical Final ConcentrationConsiderations
    Ethanol1-5%Can be cytotoxic at higher concentrations.
    Polyethylene Glycol 300/400 (PEG 300/400)5-10%Generally well-tolerated by cells.
    Glycerol1-2%Can increase the viscosity of the solution.[3]
  • Employ Solubilizing Excipients: These agents encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.

    ExcipientTypical ConcentrationMechanism
    β-Cyclodextrins (e.g., HP-β-CD)1-10 mMForms inclusion complexes.
    Polysorbates (e.g., Tween® 80)0.01-0.1%Micelle formation.
    Diblock Copolymers (e.g., mPEG-PDLLA)0.1-1 mg/mLForms micelles to encapsulate the drug.[5]
Issue 2: Inconsistent Assay Results

Cause: Poor solubility can lead to variable compound concentrations in the assay wells.

Solutions:

  • Pre-Assay Solubility Check: Before running a full assay, perform a visual solubility test at your highest desired concentration in the final assay buffer. Look for any cloudiness or precipitate.

  • Sonication: After diluting the stock solution, briefly sonicate the solution to help dissolve any small, non-visible aggregates.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of working dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube. (e.g., for 1 mL of a 10 mM solution, if the molecular weight is 350 g/mol , weigh 3.5 mg).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Co-solvent (Ethanol)

This protocol provides a method to determine the effect of a co-solvent on the solubility of this compound in a typical phosphate-buffered saline (PBS) solution.

  • Materials:

    • 10 mM this compound in DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Ethanol (200 proof)

  • Procedure:

    • Prepare a series of PBS solutions containing increasing concentrations of ethanol (e.g., 0%, 1%, 2%, 5%, 10%).

    • To 1 mL of each of these solutions, add the 10 mM stock solution of this compound to achieve a final concentration that previously showed precipitation (e.g., 100 µM).

    • Incubate the solutions at room temperature for 30 minutes.

    • Visually inspect for any precipitation or cloudiness.

    • (Optional) Quantify the amount of soluble compound by centrifuging the solutions at high speed and measuring the concentration of the supernatant using HPLC.

Visualizations

Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO dilute Dilute Stock to Final Conc. stock->dilute buffers Prepare Assay Buffers (with/without co-solvents) buffers->dilute incubate Incubate 30 min at RT dilute->incubate visual Visual Inspection (Precipitate?) incubate->visual quantify (Optional) HPLC Quantification of Soluble Fraction visual->quantify If precipitate forms cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) nucleus Nucleus NFkB->nucleus Translocates IkB->NFkB Sequestered by genes Pro-inflammatory Gene Transcription cytokines TNF-α, IL-6 genes->cytokines Leads to compound This compound compound->IKK Inhibits

References

Stability of 13-O-Ethylpiptocarphol in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 13-O-Ethylpiptocarphol

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound in solution?

A1: The stability of sesquiterpene lactones like this compound can be influenced by several factors, including:

  • pH: Sesquiterpene lactones can be unstable at neutral to alkaline pH. For instance, some sesquiterpene lactones have shown degradation at pH 7.4.[1]

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. Studies on other sesquiterpene lactones have demonstrated a correlation between increased storage temperature and a higher rate of degradation.[2]

  • Light: Exposure to UV light can lead to the complete degradation of some sesquiterpene lactones.[3][4]

  • Solvent: The choice of solvent can impact stability. For example, in an ethanolic solution (tincture), some sesquiterpene lactones have been shown to react with ethanol (B145695) over time.[2]

  • Presence of Oxidizing Agents: Oxidizing agents can potentially lead to the degradation of the molecule.

Q2: What are the recommended storage conditions for this compound?

A2: While specific data is unavailable for this compound, based on the general properties of sesquiterpene lactones, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at low temperatures, such as +4°C, for short-term storage and -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: To assess the stability of this compound in your experiments, you should conduct a preliminary stability study. This typically involves incubating the compound under your experimental conditions (e.g., in your chosen solvent, at the experimental temperature) and monitoring its concentration over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in the experimental solution.• Prepare fresh solutions of the compound for each experiment.• Perform a time-course experiment to determine the stability of the compound in your specific buffer and at the experimental temperature.• If degradation is observed, consider using a lower temperature or protecting the solution from light.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.• Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify them.• This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.• Re-evaluate the solvent system. Ensure the concentration is within the solubility limit.• Check for pH changes in the solution that might affect solubility.

Quantitative Data Summary

Since no specific quantitative stability data for this compound was found, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Stability of this compound in Different Solvents

SolventTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
e.g., Ethanole.g., 25
e.g., DMSOe.g., 25
e.g., PBS (pH 7.4)e.g., 37

Table 2: Effect of Temperature on the Stability of this compound in Solution

Temperature (°C)SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
e.g., 4e.g., Ethanol
e.g., 25e.g., Ethanol
e.g., 37e.g., Ethanol

Table 3: Photostability of this compound in Solution

Light ConditionSolventInitial Concentration (µg/mL)Concentration after 4h (µg/mL)% Degradation
e.g., Ambient Lighte.g., Methanol (B129727)
e.g., UV Light (specify wavelength)e.g., Methanol
e.g., Dark Controle.g., Methanol

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[5]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light for a defined period. A dark control should be run in parallel.

  • Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC with a UV detector or a mass spectrometer. The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[5]

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase A Define Compound and Formulation B Identify Potential Stress Factors (pH, Temp, Light, Solvent) A->B C Prepare Samples and Controls B->C D Expose to Stress Conditions C->D E Time-Point Sampling D->E F Analytical Testing (e.g., HPLC) E->F G Quantify Compound and Degradants F->G H Determine Degradation Rate and Pathway G->H I Establish Recommended Storage Conditions H->I

Caption: General workflow for stability testing of a research compound.

Troubleshooting_Degradation Start Inconsistent Experimental Results or Loss of Activity CheckFreshness Was a fresh solution used for each experiment? Start->CheckFreshness PrepareFresh Action: Prepare fresh solutions immediately before use. CheckFreshness->PrepareFresh No InvestigateStability Investigate stability under experimental conditions. CheckFreshness->InvestigateStability Yes PrepareFresh->InvestigateStability TimeCourse Perform a time-course study at experimental temperature and pH. InvestigateStability->TimeCourse Photostability Evaluate stability under experimental light conditions. InvestigateStability->Photostability AnalyzeData Analyze stability data. TimeCourse->AnalyzeData Photostability->AnalyzeData IsStable Is the compound stable for the duration of the experiment? AnalyzeData->IsStable Proceed Proceed with experiment. IsStable->Proceed Yes ModifyConditions Modify experimental conditions. IsStable->ModifyConditions No LowerTemp Consider lowering the temperature. ModifyConditions->LowerTemp ProtectLight Protect from light. ModifyConditions->ProtectLight ChangeSolvent Consider a different solvent system. ModifyConditions->ChangeSolvent

Caption: Troubleshooting guide for addressing compound stability issues.

References

Technical Support Center: 13-O-Ethylpiptocarphol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting your HPLC analysis. This guide provides detailed answers to common issues encountered during the analysis of 13-O-Ethylpiptocarphol and related compounds, with a specific focus on resolving HPLC peak tailing.

Troubleshooting Guide: HPLC Peak Tailing

Peak tailing is a common chromatographic problem that can compromise resolution, integration accuracy, and overall data quality.[1][2] This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing in your this compound analysis.

Q1: My this compound peak is tailing. Where do I start?

The first step is to determine if the tailing affects all peaks in your chromatogram or just the peak for your compound of interest.

  • If all peaks are tailing: This typically points to a physical or system-wide issue. Common causes include a blocked column inlet frit, the formation of a void in the column packing, or excessive extra-column volume (dead volume) in your HPLC system.[3][4]

  • If only the this compound peak (or a few specific peaks) are tailing: This suggests a chemical interaction between your analyte and the stationary phase. For compounds like sesquiterpene lactones, this is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based column packing.[5][6][7][8]

Below is a workflow to guide your troubleshooting process.

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_peaks Systemic Issue Likely q1->all_peaks Yes specific_peaks Chemical Interaction Likely q1->specific_peaks No check_frit Check for Blocked Frit (High backpressure?) all_peaks->check_frit check_void Check for Column Void all_peaks->check_void check_dead_volume Check for Extra-Column (Dead) Volume all_peaks->check_dead_volume solution_frit Backflush or Replace Column check_frit->solution_frit solution_void Replace Column check_void->solution_void solution_dead_volume Use shorter/narrower tubing. Check fittings. check_dead_volume->solution_dead_volume check_interactions Secondary Silanol Interactions (Common for polar/basic analytes) specific_peaks->check_interactions check_overload Mass Overload specific_peaks->check_overload check_solvent Sample Solvent Mismatch specific_peaks->check_solvent solution_interactions Modify Mobile Phase (pH, Buffer) or Use End-Capped Column check_interactions->solution_interactions solution_overload Dilute Sample check_overload->solution_overload solution_solvent Dissolve Sample in Mobile Phase check_solvent->solution_solvent

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Q2: What are secondary silanol interactions and how do they cause peak tailing?

Most reversed-phase HPLC columns (like C18) are made from silica (B1680970) particles. During manufacturing, not all the surface silanol groups (Si-OH) are covered by the C18 chains. These exposed silanols are polar and can be acidic.[6] If your analyte has basic or polar functional groups, it can engage in a secondary, undesirable interaction with these silanol sites.[7][8] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailed peak.[7] This effect is more pronounced when the mobile phase pH is above 3, as the silanol groups become ionized (Si-O⁻) and interact strongly with basic analytes.[5][7]

G cluster_0 Ideal Reversed-Phase Retention cluster_1 Secondary Interaction Causing Tailing Analyte This compound C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interaction (Symmetrical Peak) Analyte2 This compound C18_2 C18 Stationary Phase Analyte2->C18_2 Hydrophobic Interaction Silanol Residual Silanol Group (Si-OH) Analyte2->Silanol Polar Interaction (Tailed Peak)

References

Technical Support Center: Optimizing Cell-Based Assays for Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays involving sesquiterpene lactones.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experiments, presented in a question-and-answer format.

Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Assays (e.g., MTT, MTS)

  • Question: My MTT assay results for a sesquiterpene lactone show high variability between wells and experiments. What are the potential causes and solutions?

  • Answer: High variability is a common challenge. Consider the following factors:

    • Compound Solubility: Sesquiterpene lactones are often lipophilic and may precipitate in aqueous culture media. Visually inspect wells for precipitation under a microscope.

      • Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it into the culture medium. Maintain a consistent, low final DMSO concentration (typically ≤ 0.5%, and for sensitive primary cells, ≤ 0.1%) across all wells, including controls.[1] Gentle sonication or vortexing of the stock solution can also aid dissolution.[2]

    • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

      • Solution: Create a homogenous single-cell suspension before seeding. Use a reliable cell counting method and ensure precise pipetting. Allow cells to adhere and stabilize for 24 hours before adding the compound.

    • Incomplete Formazan (B1609692) Dissolution (MTT Assay): The purple formazan crystals must be fully dissolved to get an accurate reading.

      • Solution: After adding the solubilization solution (e.g., DMSO or a specialized buffer), ensure complete dissolution by placing the plate on an orbital shaker for at least 15 minutes before reading the absorbance.[3]

    • Assay Interference: The compound itself may interfere with the assay reagents.

      • Solution: Run a cell-free control with your sesquiterpene lactone and the assay reagent to check for direct reduction of the tetrazolium salt.[2]

Issue 2: Unexpectedly High or Low Cell Viability Readings

  • Question: My results suggest the sesquiterpene lactone is not cytotoxic, or is even promoting growth, which contradicts the literature. What could be happening?

  • Answer: This can be due to assay artifacts or specific biological effects.

    • Direct Reagent Reduction: Some compounds can directly reduce tetrazolium salts (MTT, MTS) or resazurin, leading to a false-positive signal of high viability.[2]

      • Solution: As mentioned above, perform cell-free controls containing the compound at all tested concentrations and subtract these background absorbance/fluorescence values from your experimental wells.

    • Low Compound Potency/Concentration: The tested concentrations may be too low to induce a cytotoxic effect in the chosen cell line.

      • Solution: Perform a broad dose-response analysis, covering a wider range of concentrations (e.g., from nanomolar to high micromolar).

    • Cell Line Resistance: The selected cell line may be resistant to the specific mechanism of action of your compound.

      • Solution: Test the compound on a panel of different cell lines to identify sensitive ones.

Issue 3: Difficulty in Determining the Mechanism of Action (e.g., Apoptosis vs. Necrosis)

  • Question: I've confirmed cytotoxicity, but my apoptosis assays (e.g., Annexin V/PI) are inconclusive. How can I clarify the cell death mechanism?

  • Answer: Sesquiterpene lactones can induce various cell death pathways.

    • Timing of Assay: Apoptosis is a dynamic process. You might be missing the optimal time window.

      • Solution: Perform a time-course experiment, analyzing cells at multiple time points after treatment (e.g., 6, 12, 24, 48 hours) to capture early and late apoptotic events.

    • Multiple Death Pathways: The compound may induce both apoptosis and necrosis, complicating the interpretation of Annexin V/PI staining.

      • Solution: Complement your assay with other methods. A caspase activity assay (e.g., for Caspase-3/7) can confirm apoptosis. Western blotting for key proteins like cleaved PARP, Bax, and Bcl-2 can also provide mechanistic insights. An LDH release assay can be used to quantify necrosis.[2][4]

II. Frequently Asked Questions (FAQs)

1. How do I prepare a sesquiterpene lactone stock solution for cell-based assays?

  • Sesquiterpene lactones are typically poorly soluble in water. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells (generally below 0.5%).[1][5]

2. What are typical concentration ranges and incubation times to use for initial screening?

  • For initial screening, a wide concentration range is recommended, for example, from 0.1 µM to 100 µM. A common incubation period for cytotoxicity assessment is 24 to 72 hours. Based on the initial results, a more focused dose-response curve can be generated.

3. My sesquiterpene lactone extract is colored. Will this interfere with colorimetric assays like MTT?

  • Yes, colored compounds can interfere with absorbance-based assays.[2]

    • Solution: Always include a "compound-only" control (media + compound at each concentration, without cells). Subtract the average absorbance of these wells from your experimental wells to correct for the compound's intrinsic color. Alternatively, consider using a non-colorimetric assay, such as a fluorescence-based (e.g., Resazurin) or luminescence-based (e.g., CellTiter-Glo®) method.[2]

4. What is the primary mechanism of action for cytotoxic sesquiterpene lactones?

  • Many cytotoxic sesquiterpene lactones induce apoptosis. A key mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7][8] The α-methylene-γ-lactone moiety present in many of these compounds can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and the transcription of pro-survival genes.[6][7] This leads to the induction of apoptosis.

III. Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50) of several common sesquiterpene lactones across various human cancer cell lines.

Sesquiterpene LactoneCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Parthenolide (B1678480) A549Lung CarcinomaNot Specified4.3[9]
TE671MedulloblastomaNot Specified6.5[9]
HT-29Colon AdenocarcinomaNot Specified7.0[9]
SiHaCervical Cancer488.42[10]
MCF-7Breast Cancer489.54[10]
HCT116 (p53+/+)Colon CarcinomaNot Specified>50[11]
U87.MGGlioblastomaNot Specified46.0[11]
Costunolide A549Lung CarcinomaNot Specified12.3[12]
DU-145Prostate CancerNot Specified29.2[12]
HL-60LeukemiaNot Specified2.1[12]
K562LeukemiaNot Specified14.5[12]
MCF-7Breast Cancer482.2 µg/mL (~9.5 µM)[13]
MDA-MB-231Breast Cancer484.2 µg/mL (~18.1 µM)[13]
Dehydrocostuslactone MCF-7Breast Cancer481.7 µg/mL (~7.4 µM)[13]
MDA-MB-231Breast Cancer483.3 µg/mL (~14.3 µM)[13]

IV. Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • Sesquiterpene lactone stock solution (in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[3]

  • Solubilization buffer: e.g., 100% DMSO, or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS.[14]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the sesquiterpene lactone from your DMSO stock in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include "vehicle control" wells (medium with the same final DMSO concentration as the highest compound concentration) and "untreated control" wells (medium only).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[14][15]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well.[3]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[3]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

V. Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A Prepare Sesquiterpene Lactone Stock (DMSO) B Culture & Seed Cells in 96-Well Plate C Allow Cells to Adhere (24h Incubation) B->C D Prepare Serial Dilutions of Compound C->D E Treat Cells with Compound & Controls D->E F Incubate for Exposure Period (24-72h) E->F G Add Assay Reagent (e.g., MTT, MTS) F->G H Incubate (2-4h) G->H I Add Solubilizer (if MTT) H->I J Read Plate (Absorbance/Fluorescence) I->J K Data Analysis (Calculate IC50) J->K

Caption: General experimental workflow for cytotoxicity testing of sesquiterpene lactones.

G start Problem Encountered (e.g., High Variability, Unexpected Results) solubility Is the compound fully dissolved in media? start->solubility controls Are proper controls included? solubility->controls Yes sol_solubility Optimize Solubilization: - Check final DMSO % - Use sonication - Visually inspect wells solubility->sol_solubility No seeding Is cell seeding consistent? controls->seeding Yes sol_controls Implement Controls: - Vehicle Control - Cell-free compound control - Untreated control controls->sol_controls No assay_type Could there be assay interference? seeding->assay_type Yes sol_seeding Improve Seeding: - Ensure single-cell suspension - Use precise pipetting - Verify cell count seeding->sol_seeding No sol_assay_type Switch Assay: - Use luminescence-based assay (e.g., CellTiter-Glo) - Use fluorescence-based assay assay_type->sol_assay_type Yes

Caption: Troubleshooting decision tree for common issues in cell-based assays.

G cluster_nfkb Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) IkB->NFkB_complex p65_p50 p65/p50 IkB->p65_p50 Releases p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_complex->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocates to Transcription Transcription of Pro-survival Genes Nucleus->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibits SL Sesquiterpene Lactone SL->p65 Directly Alkylates

Caption: Simplified signaling pathway of NF-κB inhibition by sesquiterpene lactones.

References

How to prevent degradation of 13-O-Ethylpiptocarphol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 13-O-Ethylpiptocarphol during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. However, these compounds can be susceptible to degradation during the extraction process, leading to reduced yields and the formation of artifacts. Factors such as pH, temperature, light, and the presence of oxygen can all contribute to the degradation of these sensitive molecules.

Q2: What are the primary degradation pathways for sesquiterpene lactones like this compound?

The primary degradation pathways for sesquiterpene lactones include:

  • Hydrolysis: The lactone ring can be opened under aqueous conditions, particularly at neutral to alkaline pH.[1][2]

  • Oxidation: Exposure to air can lead to oxidation, altering the chemical structure.[1] This is a significant concern when processing fresh plant material.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce chemical reactions and degradation.[3]

  • Thermal Degradation: High temperatures used during certain extraction methods can cause decomposition.[4]

Q3: What are the general best practices for preventing the degradation of this compound during extraction?

To minimize degradation, it is recommended to:

  • Control pH: Maintain a slightly acidic environment (around pH 5.5) during aqueous extractions.[1]

  • Maintain Low Temperatures: Conduct extractions at room temperature or below whenever possible.

  • Protect from Light: Use amber glassware or cover extraction vessels to shield the sample from light.

  • Minimize Oxygen Exposure: Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Using fresh plant material and minimizing the time between grinding and extraction can also reduce oxidation.[1]

  • Choose Appropriate Solvents: Use high-purity solvents and consider those less likely to participate in degradation reactions. Methanol (B129727) and ethanol (B145695) are commonly used for extracting sesquiterpene lactones.[5]

  • Optimize Extraction Time: Shorter extraction times, such as those achieved with ultrasound-assisted extraction, can reduce the exposure of the compound to degradative conditions.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation during extraction. Review your protocol for potential degradation factors: high pH, elevated temperature, prolonged light exposure, or presence of oxygen. Implement the preventative measures outlined in the FAQs.
Inefficient extraction. Optimize your extraction method. Consider using a more effective solvent or a different technique (e.g., switching from maceration to ultrasound-assisted extraction).
Presence of unknown peaks in chromatogram Formation of degradation products. Compare the chromatograms of fresh and aged extracts. Identify potential degradation products by LC-MS. Adjust extraction conditions to minimize their formation.
Extraction of impurities. Modify the polarity of your extraction solvent or perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and other interfering substances.
Inconsistent results between batches Variability in plant material. Ensure consistent sourcing and handling of the plant material. Powdered material can degrade over time; using freshly powdered material is recommended.
Inconsistent extraction conditions. Standardize all extraction parameters, including solvent volume, temperature, time, and agitation speed.

Experimental Protocols

Protocol 1: Optimized Extraction of Sesquiterpene Lactones

This protocol is a general guideline for the extraction of sesquiterpene lactones, which can be adapted for this compound.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Extraction vessel (amber glass)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered plant material into an amber glass extraction vessel.

  • Add 100 mL of methanol to the vessel.

  • Place the vessel in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant.

  • Repeat the extraction process on the plant residue with another 100 mL of methanol to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be further purified using chromatographic techniques.

Quantitative Data

The following tables provide a summary of stability data for sesquiterpene lactones under different conditions. While not specific to this compound, this data illustrates the impact of environmental factors on this class of compounds.

Table 1: Stability of Sesquiterpene Lactones at Different pH and Temperatures [1]

Compound TypepHTemperature (°C)Stability over 96 hours
Sesquiterpene lactones with a side chain5.525Stable
7.437Unstable (loss of side chain)
Sesquiterpene lactones without a side chain5.5 - 7.425 - 37Stable

Table 2: Degradation of Sesquiterpene Lactones in Arnica Tincture Over Three Years [4]

Storage Temperature (°C)Decrease in Content (%)
+413
+2532
+3037

Table 3: Photodegradation Kinetics of Lactucin (a Sesquiterpene Lactone) in Aqueous Solution [3]

ParameterValue
Reaction OrderPseudo-first-order
Rate Constant (k)2.6 ± 0.4 × 10⁻⁴ s⁻¹
Half-life (t₁/₂)~45 minutes

Visualizations

cluster_0 Extraction Workflow to Minimize Degradation cluster_1 Control Measures PlantMaterial Freshly Powdered Plant Material Extraction Extraction (e.g., Sonication in Methanol) PlantMaterial->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (<40°C, in vacuo) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract LowTemp Low Temperature LowTemp->Extraction InertAtmosphere Inert Atmosphere (N2 or Ar) InertAtmosphere->Extraction LightProtection Protection from Light (Amber Glassware) LightProtection->Extraction AcidicpH Slightly Acidic pH (if aqueous) AcidicpH->Extraction

Caption: Optimized extraction workflow with key control measures.

cluster_factors Contributing Factors cluster_prevention Prevention Strategies Degradation This compound Degradation HighpH High pH (Neutral/Alkaline) HighpH->Degradation HighTemp High Temperature HighTemp->Degradation UVLight UV Light Exposure UVLight->Degradation Oxygen Oxygen (Air) Oxygen->Degradation ControlpH Maintain Acidic pH ControlpH->Degradation LowTemp Use Low Temperature LowTemp->Degradation ProtectLight Protect from Light ProtectLight->Degradation InertAtmosphere Use Inert Atmosphere InertAtmosphere->Degradation Antioxidants Add Antioxidants Antioxidants->Degradation

Caption: Factors contributing to degradation and prevention strategies.

References

Validation & Comparative

Comparative Analysis of 13-O-Ethylpiptocarphol and Piptocarphol: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activities of 13-O-Ethylpiptocarphol and its parent compound, piptocarphol, is not currently possible due to a lack of available scientific literature on this compound. Extensive searches of scholarly databases have not yielded any studies detailing the synthesis, biological evaluation, or direct comparison of this specific derivative with piptocarphol.

Therefore, this guide will focus on the known biological activities of piptocarphol, providing a foundation for future comparative studies should data on this compound become available. Piptocarphol is a natural sesquiterpene lactone isolated from various plant species, notably from the genus Piptocarpha and some Vernonia species. It has garnered scientific interest for its potential therapeutic properties, primarily its cytotoxic and anti-inflammatory effects.

Piptocarphol: A Profile of Biological Activity

Piptocarphol has been investigated for its potential as an anticancer and anti-inflammatory agent. The following sections summarize the existing data on its biological effects.

Cytotoxic Activity

Piptocarphol has demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of the α-methylene-γ-lactone moiety, a common feature in many cytotoxic sesquiterpene lactones, which can react with nucleophiles in biological systems, such as sulfhydryl groups in enzymes and proteins, leading to cellular dysfunction and apoptosis.

Table 1: Summary of Cytotoxic Activity of Piptocarphol against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
Data Not Available ---

Note: Specific IC50 values from comparative studies are not available in the public domain at this time. This table is a template for when such data becomes available.

Anti-inflammatory Activity

The anti-inflammatory properties of piptocarphol are thought to be mediated through the inhibition of key pro-inflammatory signaling pathways. Sesquiterpene lactones, as a class, are known to inhibit the transcription factor NF-κB, a central regulator of the inflammatory response. By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Table 2: Summary of Anti-inflammatory Activity of Piptocarphol

AssayModelEffectReference
Data Not Available ---

Experimental Protocols

Detailed experimental protocols for the biological evaluation of piptocarphol and its derivatives are crucial for reproducible and comparative research. Below are generalized methodologies commonly employed in the assessment of cytotoxic and anti-inflammatory activities of natural products.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of Piptocarphol incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate IC50 value read->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Workflow for Nitric Oxide Inhibition Assay:

NO_Workflow start Seed RAW 264.7 macrophages in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Pre-treat cells with Piptocarphol incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess read Measure absorbance at 540 nm add_griess->read calculate Calculate % NO inhibition read->calculate

Caption: Workflow for measuring nitric oxide inhibition.

Signaling Pathway

Putative Anti-inflammatory Mechanism of Piptocarphol

The diagram below illustrates the potential mechanism by which piptocarphol may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Piptocarphol Piptocarphol Piptocarphol->IKK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Genes activates transcription

Caption: Piptocarphol's potential inhibition of the NF-κB pathway.

Conclusion

While piptocarphol shows promise as a cytotoxic and anti-inflammatory agent, the lack of data on this compound prevents a direct comparison. The ethylation at the 13-O position could potentially alter the compound's lipophilicity, metabolic stability, and interaction with biological targets, thereby affecting its activity. Further research involving the synthesis and comprehensive biological evaluation of this compound is necessary to elucidate its therapeutic potential and to draw meaningful comparisons with its parent compound, piptocarphol. Such studies would be invaluable for structure-activity relationship (SAR) analyses and for the potential development of novel therapeutic agents.

A Comparative Analysis of the Cytotoxic Profiles of 13-O-Ethylpiptocarphol and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel therapeutic agents, sesquiterpene lactones have emerged as a prominent class of compounds with diverse biological activities. This guide provides a comparative overview of the cytotoxic properties of two such compounds: 13-O-Ethylpiptocarphol and parthenolide (B1678480). While parthenolide is well-characterized for its potent cytotoxic effects against various cancer cell lines, data on the cytotoxicity of this compound is notably sparse, with available information suggesting a significantly different biological activity profile.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of a close derivative of this compound and parthenolide against various cell lines. A significant disparity in cytotoxic potency is immediately apparent.

CompoundCell LineAssayIC50 / ConcentrationExposure Time
8-acetyl-13-O-ethylpiptocarpholHeLa, L929, B16F10Not SpecifiedNot cytotoxic at 50µMNot Specified
ParthenolideSiHaMTT Assay8.42 ± 0.76 µM48 h
ParthenolideMCF-7MTT Assay9.54 ± 0.82 µM48 h
ParthenolideKOPN8, RAJIResazurin Assay2 µM72 h
ParthenolideCEMResazurin Assay3 µM72 h
Parthenolide697Resazurin Assay4 µM72 h
ParthenolideMOLT-4Resazurin Assay6 µM72 h
ParthenolideJURKATResazurin Assay12 µM72 h

Experimental Protocols

Detailed methodologies for the cited experiments on parthenolide are provided below. The original experimental protocol for the cytotoxicity assessment of 8-acetyl-13-O-ethylpiptocarphol could not be retrieved from the available literature.

Parthenolide Cytotoxicity Evaluation using MTT Assay

1. Cell Culture and Seeding: Human cervical cancer (SiHa) and breast cancer (MCF-7) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were seeded into 96-well plates at a density of 1x10^4 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment: Parthenolide was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to various concentrations (e.g., 3.5–21 µM). The cultured cells were treated with these concentrations of parthenolide and incubated for 24 and 48 hours.

3. MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for an additional 4 hours at 37°C.

4. Absorbance Measurement: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The absorbance was measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of parthenolide that inhibits 50% of cell growth, was determined from the dose-response curve.

Parthenolide Cytotoxicity Evaluation using Resazurin Assay

1. Cell Culture and Treatment: Lymphoid malignancy cell lines (KOPN8, RAJI, CEM, 697, MOLT-4, JURKAT) were cultured in appropriate media. Cells were incubated in the presence of varying concentrations of parthenolide.

2. Resazurin Assay: The metabolic activity of the cells was assessed using the Resazurin Assay. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence was measured to determine cell viability.

3. Data Analysis: The IC50 values were calculated at the 72-hour time point based on the dose-dependent reduction in metabolic activity.

Signaling Pathways and Experimental Workflow

The mechanisms underlying the cytotoxic effects of parthenolide are multifaceted, primarily involving the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. In contrast, the cytotoxic mechanism of this compound in cancer cells is not documented due to its apparent lack of significant cytotoxicity in the tested cell lines.

Parthenolide_Signaling_Pathway Parthenolide Parthenolide IKK IκB Kinase (IKK) Parthenolide->IKK Inhibits p65 p65 (RelA) Parthenolide->p65 Inhibits Apoptosis Apoptosis Parthenolide->Apoptosis Induces via NF-κB Inhibition IkBa_degradation IκBα Degradation IKK->IkBa_degradation Promotes NFkB_complex p50-p65-IκBα Complex p50_p65_dimer p50-p65 Dimer NFkB_complex->p50_p65_dimer Release upon IκBα degradation Nucleus Nucleus p50_p65_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Anti-apoptotic, Proliferation) Nucleus->Gene_Transcription Activates Gene_Transcription->Apoptosis Suppresses

Caption: Signaling pathway of parthenolide-induced cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 3. Cell Treatment (24-72h incubation) Compound_Prep->Treatment Viability_Assay 4. Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability_Assay Data_Acquisition 5. Absorbance/Fluorescence Measurement Viability_Assay->Data_Acquisition IC50_Calc 6. IC50 Calculation Data_Acquisition->IC50_Calc

Caption: General experimental workflow for cytotoxicity assessment.

The Elusive Piptocarphol: A Comparative Guide to the Structure-Activity Relationship of its Sesquiterpene Lactone Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. While direct and extensive research on piptocarphol and its derivatives remains limited in publicly accessible literature, a wealth of knowledge can be gleaned from its close chemical cousins: the sesquiterpene lactones found within the Vernonieae tribe of the Asteraceae family, particularly from the well-studied Vernonia genus. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these related compounds, offering valuable insights that can be extrapolated to the potential bioactivities of piptocarphol derivatives.

The Piptocarpha genus, belonging to the Vernonieae tribe, is known to be a source of various bioactive compounds, including terpenes, steroids, flavonoids, and phenolic acids. While the specific compound "piptocarphol" is not extensively detailed, the chemical landscape of this botanical tribe is dominated by sesquiterpene lactones, a class of natural products renowned for their diverse pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties.

Comparative Analysis of Biological Activity

The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structures. Modifications to the core skeleton, the lactone ring, and the presence of various functional groups can dramatically alter their potency and selectivity. Below, we compare the cytotoxic and anti-inflammatory activities of representative sesquiterpene lactones from Vernonia species, which can serve as a model for understanding potential SAR of piptocarphol derivatives.

Cytotoxic Activity of Vernonia Sesquiterpene Lactones

The cytotoxicity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can undergo Michael addition with nucleophiles, such as the thiol groups of cysteine residues in proteins, thereby disrupting their function.

CompoundSource SpeciesCell LineIC50 (µM)Key Structural Features
Vernolide (B1233872) Vernonia amygdalina--Germacranolide with an α-methylene-γ-lactone
Vernodalol (B1199425) Vernonia amygdalina--Germacranolide, structurally similar to vernolide
8α-hydroxyhirsutinolide Vernonia cinerea--Hirsutinolide-type sesquiterpene lactone
Compound 1 (unnamed) Vernonia cinerea-3.1 (NF-κB inhibition)Sesquiterpene lactone
Compound 2 (unnamed) Vernonia cinerea-1.9 (NF-κB inhibition)Sesquiterpene lactone
Compound 4 (unnamed) Vernonia cinerea-0.6 (NF-κB inhibition)Sesquiterpene lactone
Anti-inflammatory Activity of Vernonia Sesquiterpene Lactones

The anti-inflammatory effects of sesquiterpene lactones are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[1]

CompoundSource SpeciesAssayIC50 (µM)Key Structural Features
8α-hydroxyhirsutinolide Vernonia cinereaTNF-α-induced NF-κB inhibition1.9Hirsutinolide skeleton
Compound 1 (unnamed) Vernonia cinereaTNF-α-induced NF-κB inhibition3.1Sesquiterpene lactone
Compound 4 (unnamed) Vernonia cinereaTNF-α-induced NF-κB inhibition0.6Sesquiterpene lactone
Compound 5 (unnamed) Vernonia cinereaTNF-α-induced NF-κB inhibition5.2Sesquiterpene lactone
Compound 9 (unnamed) Vernonia cinereaTNF-α-induced NF-κB inhibition1.6Sesquiterpene lactone
Compound 4 (unnamed) Vernonia cinereaNitric Oxide (NO) inhibition2.0Sesquiterpene lactone
Compound 6 (unnamed) Vernonia cinereaNitric Oxide (NO) inhibition1.5Sesquiterpene lactone
Compound 7 (unnamed) Vernonia cinereaNitric Oxide (NO) inhibition1.2Sesquiterpene lactone
Compound 8 (unnamed) Vernonia cinereaNitric Oxide (NO) inhibition2.7Sesquiterpene lactone
Compound 9 (unnamed) Vernonia cinereaNitric Oxide (NO) inhibition2.4Sesquiterpene lactone

Key Structure-Activity Relationship Insights

Based on the broader family of sesquiterpene lactones, several key SAR principles can be outlined:

  • The α-methylene-γ-lactone moiety is a crucial pharmacophore for cytotoxic and anti-inflammatory activity. The reactivity of this group determines the compound's ability to alkylate biological macromolecules.

  • The presence and position of hydroxyl and ester groups significantly influence the compound's polarity, solubility, and ability to interact with target proteins. For instance, the introduction of a hydroxyl group at the C-8 position in hirsutinolide appears to be compatible with potent NF-κB inhibitory activity.[1]

  • The overall conformation of the carbon skeleton (e.g., germacranolide, guaianolide, hirsutinolide) dictates the spatial arrangement of the functional groups and thus their accessibility to biological targets.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental methodologies are essential.

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (piptocarphol derivatives or related sesquiterpene lactones) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (NF-κB Reporter Assay)

The inhibitory effect on the NF-κB signaling pathway can be quantified using a reporter gene assay.

  • Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element is used (e.g., HEK293-NF-κB-luc).

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a short period (e.g., 1 hour) before stimulation.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

  • Cell Lysis and Reporter Assay: After stimulation, the cells are lysed, and the activity of the reporter enzyme is measured using a specific substrate and a luminometer or spectrophotometer.

  • Data Analysis: The inhibition of NF-κB activity is calculated as the percentage reduction in reporter gene expression in treated cells compared to stimulated, untreated cells. The IC50 value is then determined.

Visualizing Molecular Interactions and Workflows

To better understand the complex biological processes and experimental designs, graphical representations are invaluable.

experimental_workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis start Piptocarphol Derivative Synthesis/Isolation dissolve Dissolve in DMSO start->dissolve cytotoxicity Cytotoxicity Assay (e.g., MTT) dissolve->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB) dissolve->anti_inflammatory ic50 Determine IC50 Values cytotoxicity->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: A generalized workflow for the biological evaluation of piptocarphol derivatives.

Caption: The inhibitory effect of a piptocarphol derivative on the NF-κB signaling pathway.

References

The Promise of Piptocarphol Derivatives: An In Vitro to In Vivo Correlation Guide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 13-O-Ethylpiptocarphol is not currently available in the public domain. This guide provides a comparative analysis based on the well-documented in vitro and in vivo activities of structurally related guaianolide sesquiterpene lactones, the chemical class to which piptocarphol and its derivatives belong. This information is intended to serve as a foundational resource to inform and guide future research on this compound.

Introduction

Sesquiterpene lactones, a diverse group of natural products isolated primarily from the Asteraceae family, have garnered significant attention for their potent biological activities, particularly their anticancer properties. Piptocarphol and its derivatives, including the synthetically modified this compound, are members of the guaianolide subclass of sesquiterpene lactones. While specific data on this compound is lacking, the extensive research on analogous compounds provides a strong basis for predicting its potential efficacy and mechanism of action. This guide synthesizes the available data on representative guaianolide sesquiterpene lactones to establish a potential framework for the in vitro to in vivo correlation of this compound's activity.

Comparative In Vitro Cytotoxicity

Guaianolide sesquiterpene lactones have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The primary mechanism of their cytotoxic action is believed to be the alkylation of nucleophilic sites in biological macromolecules, including key proteins involved in cell proliferation and survival. The α-methylene-γ-lactone moiety present in many of these compounds is a crucial functional group for this activity.[1]

Below is a summary of the in vitro cytotoxicity of several representative guaianolide sesquiterpene lactones against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCancer Cell LineIC50 (µM)Reference
Chlorohyssopifolin AHL-60 (Leukemia)< 10[2]
Chlorohyssopifolin CU-937 (Leukemia)< 10[2]
Chlorohyssopifolin DSK-MEL-1 (Melanoma)< 10[2]
Linichlorin AHL-60 (Leukemia)< 10[2]
MicheliolidePrimary AML cellsReduction in CD34+CD38- cells[3]
ArglabinPrimary AML cellsReduction in CD34+CD38- cells[3]
LactucinKB (Nasopharyngeal Carcinoma)75[4]
LactucinBel 7402 (Hepatocellular Carcinoma)55[4]

In Vivo Antitumor Activity in Preclinical Models

The promising in vitro cytotoxicity of guaianolide sesquiterpene lactones has been translated into significant antitumor activity in various preclinical animal models. These studies are crucial for establishing a potential correlation between in vitro potency and in vivo efficacy.

CompoundAnimal ModelTumor TypeDosage and AdministrationTumor Growth Inhibition (%)Reference
Dimethylamino Michael adduct of Micheliolide (DMAMCL)NOD/SCID miceAcute Myeloid Leukemia (AML)Not SpecifiedRemarkable therapeutic efficacy[3]
Quercetin (for comparison)BALB/c miceCT26 (Colon Carcinoma)50, 100, 200 mg/kg (intraperitoneal)Significant reduction[5]
13-Methyltetradecanoic acid (for comparison)Nude miceDU 145 (Prostate Carcinoma)70 mg/kg (oral)84.6[6]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A primary molecular mechanism underlying the anticancer activity of many sesquiterpene lactones is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][8][9] NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer.

Sesquiterpene lactones can directly interact with and inhibit key components of the NF-κB signaling cascade. Specifically, they have been shown to prevent the degradation of the inhibitory proteins IκBα and IκBβ, which normally sequester NF-κB in the cytoplasm.[7] By preventing IκB degradation, these compounds block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IkB NFkB IKK->IkB_NFkB phosphorylates IkB P_IkB P-IkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n translocates Ub_P_IkB Ub-P-IkB P_IkB->Ub_P_IkB ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome degradation Proteasome->NFkB releases SL Sesquiterpene Lactones (e.g., this compound) SL->IKK inhibits DNA DNA NFkB_n->DNA binds Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression activates

Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

Experimental Protocols

To facilitate the evaluation of this compound and its correlation from in vitro to in vivo activity, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Treatment Treat with this compound Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of a test compound in reducing tumor growth in a living organism, typically in immunodeficient mice bearing human tumor xenografts.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[12]

  • Compound Administration: Administer this compound (or other test compounds) to the treatment groups via a specified route (e.g., oral, intraperitoneal, intravenous) and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

InVivo_Tumor_Growth_Inhibition_Workflow Start Start Cell_Implantation Implant tumor cells in mice Start->Cell_Implantation Tumor_Growth Monitor tumor growth Cell_Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Compound_Administration Administer this compound Randomization->Compound_Administration Tumor_Measurement Measure tumor volume regularly Compound_Administration->Tumor_Measurement Monitoring Monitor mouse health Tumor_Measurement->Monitoring Endpoint Euthanize mice and excise tumors Tumor_Measurement->Endpoint Monitoring->Tumor_Measurement Repeat Data_Analysis Calculate %TGI Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo tumor growth inhibition assay.

Establishing the In Vitro to In Vivo Correlation (IVIVC)

A successful IVIVC aims to establish a predictive mathematical relationship between an in vitro property (e.g., IC50 from cytotoxicity assays) and an in vivo response (e.g., %TGI). For a compound like this compound, a Level A IVIVC, which represents a point-to-point correlation, would be the ultimate goal. However, achieving this requires extensive data from multiple formulations with varying release rates.

A more practical initial approach would be to establish a correlation between the in vitro potency (IC50) across a panel of cell lines and the in vivo efficacy (%TGI) in xenograft models derived from those same cell lines. A strong positive correlation would suggest that the in vitro cytotoxicity is a good predictor of the in vivo antitumor activity.

Conclusion

While direct experimental evidence for this compound is not yet available, the substantial body of research on structurally similar guaianolide sesquiterpene lactones provides a robust framework for guiding its future investigation. The data presented in this guide suggest that this compound is likely to exhibit significant in vitro cytotoxicity and in vivo antitumor activity, potentially through the inhibition of the NF-κB signaling pathway. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this promising compound. Further research is warranted to elucidate the specific pharmacological profile of this compound and to establish a definitive in vitro to in vivo correlation for its anticancer activity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of two primary analytical methods for the quantification of 13-O-Ethylpiptocarphol, a compound of interest in pharmaceutical research. The focus is on the cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method. Cross-validation is a critical process to ensure data integrity, reliability, and consistency when analytical methods are transferred between laboratories or when different techniques are employed to measure the same analyte.

The data and protocols provided herein are representative of typical performance characteristics for the analysis of small organic molecules like this compound and are intended to serve as a practical guide for researchers in establishing and validating their own analytical methods.

Comparative Performance Data

The following table summarizes the key performance parameters of the two analytical methods for this compound, providing an objective comparison of their capabilities.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.9994> 0.9997
Range (µg/mL) 1.5 - 2500.2 - 75
Accuracy (% Recovery) 98.2% - 101.5%99.3% - 100.9%
Precision (% RSD)
- Intra-day< 1.8%< 1.2%
- Inter-day< 2.3%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.50.05
Limit of Quantification (LOQ) (µg/mL) 1.50.2
Specificity ModerateHigh
Run Time (minutes) 186

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar chemical entities.

Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). The gradient program is as follows: 0-12 min, 35-75% B; 12-14 min, 75-95% B; 14-18 min, 35% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.[1]

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). The gradient program is as follows: 0-4 min, 20-80% B; 4-5 min, 80-95% B; 5-6 min, 20% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized using a reference standard.

  • Injection Volume: 2 µL.[1]

  • Sample Preparation: Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.[1]

Cross-Validation Workflow

The cross-validation of these two analytical methods is essential to ensure that the data generated is comparable and reliable, a critical aspect in regulated environments such as preclinical and clinical drug development. The general acceptance criterion is that the mean concentration of quality control (QC) samples analyzed by the comparator method should be within ±20% of the values obtained by the reference method.[2] For incurred samples, at least 67% of the results should be within ±20% of each other.[2]

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow A Define Acceptance Criteria B Prepare Quality Control (QC) and Incurred Samples A->B C1 Analyze Samples with Reference Method (e.g., UHPLC-MS/MS) B->C1 C2 Analyze Samples with Comparator Method (e.g., HPLC-UV) B->C2 D Compare Results C1->D C2->D E Statistical Analysis (e.g., Bland-Altman Plot) D->E F Method Acceptance/ Rejection E->F

Workflow for the cross-validation of two analytical methods.

References

Validating the Molecular Target of 13-O-Ethylpiptocarphol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "13-O-Ethylpiptocarphol" and its potential parent compound "piptocarphol" have yielded no specific publicly available scientific literature, experimental data, or established molecular target. This suggests that this compound may be a novel compound, a compound with a different publicly recognized name, or a proprietary molecule not yet described in published research.

Therefore, a direct comparison guide validating its molecular target against alternatives cannot be constructed at this time. This guide will instead provide a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies and logical approaches required to validate the molecular target of a novel compound, using hypothetical data for illustrative purposes.

Section 1: A Roadmap for Molecular Target Validation

The validation of a drug's molecular target is a critical step in drug discovery and development. It establishes a causal link between the therapeutic effect of a compound and its interaction with a specific biomolecule. A typical workflow for this process is outlined below.

G cluster_0 Target Identification cluster_1 Target Engagement cluster_2 Target-Dependent Phenotype cluster_3 Pathway Analysis Affinity Chromatography Affinity Chromatography Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Affinity Chromatography->Cellular Thermal Shift Assay (CETSA) Yeast Two-Hybrid Yeast Two-Hybrid Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Yeast Two-Hybrid->Surface Plasmon Resonance (SPR) Phage Display Phage Display Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Phage Display->Isothermal Titration Calorimetry (ITC) Gene Knockdown (siRNA/shRNA) Gene Knockdown (siRNA/shRNA) Cellular Thermal Shift Assay (CETSA)->Gene Knockdown (siRNA/shRNA) Gene Knockout (CRISPR/Cas9) Gene Knockout (CRISPR/Cas9) Surface Plasmon Resonance (SPR)->Gene Knockout (CRISPR/Cas9) Overexpression Studies Overexpression Studies Isothermal Titration Calorimetry (ITC)->Overexpression Studies Western Blotting Western Blotting Gene Knockdown (siRNA/shRNA)->Western Blotting RT-qPCR RT-qPCR Gene Knockout (CRISPR/Cas9)->RT-qPCR Transcriptomics (RNA-seq) Transcriptomics (RNA-seq) Overexpression Studies->Transcriptomics (RNA-seq)

Caption: A generalized workflow for molecular target validation.

Section 2: Hypothetical Experimental Data and Protocols

To illustrate the data presentation required, we will assume a hypothetical target for this compound, "Kinase X," and compare its activity to a known inhibitor, "Inhibitor A."

Table 1: In Vitro Kinase Inhibition Assay
CompoundTargetIC₅₀ (nM)
This compoundKinase X50
Inhibitor AKinase X75
This compoundKinase Y (Off-target)>10,000
Inhibitor AKinase Y (Off-target)8,500

Experimental Protocol: In Vitro Kinase Inhibition Assay

A standard in vitro kinase assay would be performed using a luminescence-based method. Recombinant human Kinase X would be incubated with the test compounds at varying concentrations and the appropriate substrate in a kinase buffer. The reaction would be initiated by the addition of ATP. After incubation, a reagent would be added to stop the reaction and measure the remaining ATP. The luminescence signal, which is inversely correlated with kinase activity, would be measured using a plate reader. IC₅₀ values would be calculated from the dose-response curves.

Table 2: Cellular Thermal Shift Assay (CETSA)
CompoundTargetTₘ Shift (°C)
This compoundKinase X+4.2
Inhibitor AKinase X+3.8
Vehicle ControlKinase X0

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Cells would be treated with either this compound, Inhibitor A, or a vehicle control. After treatment, the cells would be heated to a range of temperatures. The soluble fraction of proteins at each temperature would be collected and analyzed by Western blotting for the presence of Kinase X. The melting temperature (Tₘ), the temperature at which 50% of the protein has denatured, would be determined. A shift in Tₘ in the presence of a compound indicates direct target engagement.

Section 3: Visualizing the Signaling Pathway

Assuming this compound targets "Kinase X" which is a component of the hypothetical "Growth Factor Signaling Pathway," we can visualize its mechanism of action.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Kinase X

Caption: Inhibition of the Growth Factor Signaling Pathway by this compound.

Section 4: Recommendations for Researchers

Given the lack of public information on this compound, researchers are advised to:

  • Verify the Compound Name and Structure: Ensure the chemical name and structure are correct. There may be alternative names or internal codes used for the compound.

  • Consult Internal Databases: If working within an organization, check internal databases and discovery records for information on this compound.

  • Perform Initial Target Identification Screens: If the compound is novel and its target is unknown, employ the target identification methods outlined in Section 1. This could involve affinity chromatography-mass spectrometry, yeast two-hybrid screens, or computational predictions based on the compound's structure.

  • Publish and Share Data: Once a molecular target is identified and validated, publishing the findings in a peer-reviewed journal is crucial for advancing the field and allowing for independent verification and further research.

This guide provides a template for the rigorous validation of a molecular target. The application of these principles and methodologies will be essential in elucidating the mechanism of action of novel compounds like this compound.

Replicating published findings on piptocarphol's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Piptocarphol's (Piquerol's) Anti-inflammatory Mechanism of Action

This guide provides a detailed comparison of the anti-inflammatory mechanism of piptocarphol, a natural compound identified as piquerol, with other established anti-inflammatory agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential. All data presented is sourced from published experimental findings.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of piptocarphol (piquerol) and comparator compounds.

Table 1: In Vivo Anti-inflammatory Activity of Piptocarphol (Piquerol)

TreatmentDoseEdema Inhibition (%)
Piptocarphol (Piquerol)2 mg/ear66.19
Indomethacin (B1671933)2 mg/ear61.44

Data from TPA-induced ear edema model in mice.[1]

Table 2: In Vitro Inhibitory Effects of Piptocarphol (Piquerol) on Inflammatory Mediators in LPS-stimulated J774A.1 Macrophages

MediatorPiptocarphol (Piquerol) IC₅₀ (µM)Inhibition at 150.51 µM (%)Indomethacin Inhibition at 47.8 µM (%)
Nitric Oxide (NO)-31.7~30
TNF-α-49.8-
IL-1β-69.9-
IL-6-47.5-
NF-κB-26.7-
IL-10 (Upregulation)-62.3-

IC₅₀ values were not explicitly provided in the source material, but percentage inhibition at a specific concentration was reported.[1]

Table 3: Membrane Stabilization Effect of Piptocarphol (Piquerol)

CompoundConcentration (µg/mL)Membrane Protection (%)
Piptocarphol (Piquerol)10086.17
Diclofenac (B195802)10084.97

Data from human red blood cell membrane stabilization assay.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. TPA-Induced Mouse Ear Edema [1]

  • Animal Model: Male CD1 mice (25-30 g).

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) (2.5 µg/µL) was topically applied to the anterior and posterior surfaces of the right ear of each mouse.

  • Treatment: Piptocarphol (piquerol) (2 mg/ear) or Indomethacin (2 mg/ear) dissolved in acetone was applied topically to the ear 30 minutes before TPA application. The left ear served as a negative control.

  • Measurement: After 4 hours, mice were euthanized, and circular sections of 6 mm in diameter were taken from both ears and weighed. The difference in weight between the right and left ear punches was calculated to determine the degree of edema.

  • Calculation of Inhibition: The percentage of edema inhibition was calculated using the formula: [(A-B)/A] x 100, where A is the edema induced by TPA alone, and B is the edema induced by TPA plus the test compound.

2. Measurement of Inflammatory Mediators in Macrophages [1]

  • Cell Line: J774A.1 murine macrophage cell line.

  • Cell Culture and Treatment: Macrophages were cultured in DMEM supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and treated with piptocarphol (piquerol) (150.51 µM) or indomethacin (47.8 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: NO production was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-1β, IL-6, IL-10): The concentrations of cytokines in the cell culture supernatants were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • NF-κB Activity: The levels of NF-κB p65 subunit in nuclear extracts were determined using a commercially available NF-κB ELISA kit.

3. Human Red Blood Cell (HRBC) Membrane Stabilization Assay [1][2]

  • Preparation of HRBC Suspension: Fresh whole blood was collected from healthy human volunteers and centrifuged. The packed red blood cells were washed with isosaline solution and resuspended to make a 10% (v/v) suspension.

  • Assay Procedure: The reaction mixture consisted of the HRBC suspension, the test compound (piptocarphol/piquerol or diclofenac at 100 µg/mL), and a hypotonic saline solution to induce hemolysis. A control was maintained without the test compound.

  • Measurement: After incubation, the mixtures were centrifuged, and the hemoglobin content in the supernatant was estimated spectrophotometrically at 560 nm.

  • Calculation of Protection: The percentage of membrane protection was calculated using the formula: 100 - [(Optical Density of Drug treated sample / Optical Density of Control) x 100].

Visualizations

Piptocarphol (Piquerol) Anti-inflammatory Signaling Pathway

Piptocarphol_Mechanism cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage cluster_response Cellular Response LPS LPS NFkB_pathway NF-κB Pathway LPS->NFkB_pathway Piptocarphol Piptocarphol (Piquerol) Piptocarphol->NFkB_pathway Inhibits Anti_inflammatory Anti-inflammatory Mediator (IL-10) Piptocarphol->Anti_inflammatory Promotes Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation

Caption: Piptocarphol's inhibition of the NF-κB pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assays

Experimental_Workflow cluster_setup Experiment Setup cluster_measurement Measurement cluster_analysis Data Analysis Cells J774A.1 Macrophages Treatment Piptocarphol / Indomethacin Cells->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant NFkB_Assay ELISA for NF-κB Stimulation->NFkB_Assay Nuclear Extract NO_Assay Griess Assay for NO Supernatant->NO_Assay Cytokine_Assay ELISA for Cytokines (TNF-α, IL-1β, IL-6, IL-10) Supernatant->Cytokine_Assay Quantification Quantify Mediator Levels NO_Assay->Quantification Cytokine_Assay->Quantification NFkB_Assay->Quantification Comparison Compare with Control Quantification->Comparison

Caption: Workflow for measuring inflammatory mediators.

References

Head-to-head comparison of 13-O-Ethylpiptocarphol with other sesquiterpene lactones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product chemistry and drug discovery, sesquiterpene lactones stand out for their diverse biological activities, particularly their potential as anticancer and anti-inflammatory agents. This guide provides a comprehensive head-to-head comparison of prominent sesquiterpene lactones, with a focus on their mechanisms of action, cytotoxic and anti-inflammatory properties, and the experimental evidence supporting these findings. While a direct comparative analysis involving 13-O-Ethylpiptocarphol was intended, a thorough search of the current scientific literature and databases did not yield any specific information on this compound. Therefore, this guide will focus on a selection of well-researched sesquiterpene lactones: Parthenolide, Costunolide, and Alantolactone, to provide a valuable comparative framework for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The anticancer and anti-inflammatory activities of sesquiterpene lactones are often attributed to their ability to modulate key signaling pathways, primarily the NF-κB and apoptotic pathways. The α-methylene-γ-lactone moiety present in many of these compounds is a key structural feature responsible for their biological activity, acting as a Michael acceptor to interact with nucleophilic sites on cellular macromolecules.[1]

CompoundTarget Cell LinesIC50 (µM)Key Biological EffectsReferences
Parthenolide HCT116 (Colon Carcinoma)VariesInduces G0/G1 phase cell cycle arrest and apoptosis.[2]
BC3 and BC1 (Primary Effusion Lymphoma)VariesSuppresses cell proliferation.[2]
SGC-7901 (Gastric Cancer)VariesHalts cell progression in G0/G1 phase, induces apoptosis, and inhibits migration and invasion.[2]
Costunolide Various Cancer Cell LinesVariesInduces cell cycle arrest at G2/M and S phases. Reduces invasion potential of cancer cells.[3]
Alantolactone HepG2 (Hepatocellular Carcinoma)VariesTriggers apoptosis through both intrinsic and extrinsic pathways.[4]
A549 (Lung Adenocarcinoma)VariesInduces apoptosis and enhances chemosensitivity to doxorubicin (B1662922) by inhibiting the JAK/STAT3 pathway.[4]
Imatinib-resistant CML cellsVariesInduces apoptosis by inhibiting TNF-α-induced IκBα phosphorylation and blocking NF-κB/p65 nuclear translocation.[2]

Table 1: Comparative Cytotoxicity of Selected Sesquiterpene Lactones. IC50 values are highly variable depending on the cell line and experimental conditions and are therefore noted as "Varies". The table highlights the differential effects of these compounds on various cancer cell lines.

Mechanistic Insights: Signaling Pathways

The primary mechanism of action for many sesquiterpene lactones involves the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.[5][6] By preventing the degradation of IκBα and IκBβ, these compounds block the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.[2][6]

Furthermore, sesquiterpene lactones are potent inducers of apoptosis.[4][7] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by the modulation of Bcl-2 family proteins, activation of caspases, and ultimately, programmed cell death.[4][7]

NF_kB_Inhibition cluster_0 Sesquiterpene Lactone Action cluster_1 Cytoplasm cluster_2 Nucleus Sesquiterpene Lactone Sesquiterpene Lactone IKK IKK Complex Sesquiterpene Lactone->IKK Inhibits IkB IκBα/β IKK->IkB Phosphorylates NFkB-IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB-IkB->NFkB Degradation of IκB Genes Pro-inflammatory & Anti-apoptotic Genes NFkB_n->Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Apoptosis_Induction cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Sesquiterpene Lactone Sesquiterpene Lactone Bcl2 Bcl-2 (Anti-apoptotic) Sesquiterpene Lactone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Sesquiterpene Lactone->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptotic pathway by sesquiterpene lactones.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of sesquiterpene lactones.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of sesquiterpene lactones on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene lactone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_0 Experimental Workflow Start Seed Cells Step1 Treat with Sesquiterpene Lactone Start->Step1 Step2 Incubate (24-72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (4h) Step3->Step4 Step5 Solubilize Formazan (DMSO) Step4->Step5 End Measure Absorbance (570 nm) Step5->End

Caption: Workflow for a typical MTT cell viability assay.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of sesquiterpene lactones on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of the sesquiterpene lactone for 1-2 hours.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the fold inhibition of NF-κB activity compared to the stimulated control.[8]

References

Safety Operating Guide

Personal protective equipment for handling 13-O-Ethylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for 13-O-Ethylpiptocarphol that provides detailed quantitative personal protective equipment (PPE) specifications or validated disposal procedures. The following guidance is based on the available SDS for a similar compound which identifies it as a skin, eye, and respiratory irritant, and on general safety protocols for handling hazardous chemical powders and diterpenoid compounds.[1] These recommendations are conservative to ensure user safety.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to provide procedural, step-by-step guidance for safe operation and disposal.

Personal Protective Equipment (PPE)

Given that this compound is a skin, eye, and respiratory irritant, a comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required, unless package is compromised
Weighing and Aliquoting (Solid Form) Chemical splash gogglesDouble-gloved nitrile glovesDisposable gown over lab coatN95 or P100 respirator
Dissolution and Preparation of Solutions Chemical splash gogglesNitrile glovesLab coatWork in a certified chemical fume hood
In Vitro / In Vivo Experiments Safety glasses with side shieldsNitrile glovesLab coatNot generally required if solutions are handled in a closed system
Spill Cleanup Chemical splash goggles or face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitHalf-mask respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesNitrile glovesLab coatWork in a certified chemical fume hood

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to prevent exposure and contamination.

1. Engineering Controls:

  • Ventilation: All manipulations of solid this compound and concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup.

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

3. Weighing and Aliquoting (Solid Form):

  • Perform weighing and aliquoting of the powdered compound within a chemical fume hood or a powder containment hood.

  • Don all required PPE as specified in the table above.

  • Use anti-static tools and equipment to minimize dust generation.

  • Clean the balance and surrounding area with a damp cloth after use to remove any residual powder.

4. Dissolution and Solution Handling:

  • Prepare solutions within a chemical fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

5. Experimental Use:

  • When conducting experiments, ensure that all containers are clearly labeled.

  • Avoid skin contact with solutions.

  • If working outside of a fume hood with dilute solutions, ensure adequate general laboratory ventilation.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench liners, weighing papers, and contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Decontamination:

  • Glassware and equipment should be decontaminated. One possible method, based on information for other hazardous diterpenoids like phorbol (B1677699) esters, is to rinse with a 5% sodium hypochlorite (B82951) solution, followed by a thorough washing with soap and water.[1] However, the efficacy of this for this compound is unknown.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Waste Management Receiving Receiving and Storage Weighing Weighing in Fume Hood Receiving->Weighing Dissolution Dissolution in Fume Hood Weighing->Dissolution Experiment In Vitro / In Vivo Experiment Dissolution->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Disposal EHS Disposal SolidWaste->Disposal LiquidWaste->Disposal

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。